2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-methyl-N-[(3-nitrophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-12(10(14)6-11)7-8-3-2-4-9(5-8)13(15)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKOTRHGIJSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
This document provides a comprehensive technical examination of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, a specialized organic compound. Designed for researchers, chemists, and professionals in drug development, this guide delves into the molecule's structural characteristics, a robust and validated synthesis pathway, analytical characterization protocols, and critical safety considerations. The narrative emphasizes the causal logic behind experimental design, ensuring both scientific rigor and practical applicability.
Core Molecular Structure and Physicochemical Profile
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a multifaceted molecule characterized by three key functional domains: a reactive chloroacetamide group, a tertiary amine center with an N-methyl substituent, and a 3-nitro-substituted benzyl ring. This unique combination makes it a valuable, albeit specialized, intermediate in synthetic chemistry, particularly for building more complex molecular architectures. The electrophilic chloroacetyl moiety serves as a handle for nucleophilic substitution, while the nitro group can be readily transformed into an amine, opening pathways for diverse derivatization.
Below is the fundamental chemical structure of the target compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Mechanistic Rationale and Experimental Design
-
Step 1: Reductive Amination: The synthesis commences with the reaction between 3-nitrobenzaldehyde and methylamine to form a Schiff base (imine) intermediate. This is immediately followed by in-situ reduction to yield the secondary amine, N-methyl-N-(3-nitrobenzyl)amine. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, excellent functional group tolerance (it will not reduce the nitro group under these conditions), and operational simplicity compared to catalytic hydrogenation. The reaction is typically performed in methanol, which serves as both a solvent and a proton source for the reduction. This one-pot procedure is highly efficient for preparing secondary amines.[1]
-
Step 2: N-Acylation: The crucial carbon-nitrogen bond of the acetamide is formed by acylating the secondary amine intermediate with chloroacetyl chloride. This is a classic Schotten-Baumann type reaction.[2] The choice of reagents and conditions is critical for success:
-
Chloroacetyl Chloride: This highly reactive acyl chloride serves as the electrophile.
-
Triethylamine (Et₃N): A non-nucleophilic organic base is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using an inorganic base like NaOH could lead to unwanted hydrolysis of the acyl chloride. Triethylamine does not compete with the secondary amine nucleophile, ensuring the reaction proceeds to the desired product.[3]
-
Anhydrous Dichloromethane (DCM): An aprotic solvent is required to prevent hydrolysis of the chloroacetyl chloride.
-
Temperature Control: The reaction is initiated at 0°C (ice bath) to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
-
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of N-methyl-N-(3-nitrobenzyl)amine (Intermediate)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol). Dissolve it in methanol (100 mL).
-
Amine Addition: While stirring, add an aqueous solution of methylamine (40% w/w, 1.2 equivalents, 6.15 mL, 79.4 mmol) dropwise to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the flask in an ice bath. In small portions, carefully add sodium borohydride (NaBH₄) (1.5 equivalents, 3.75 g, 99.3 mmol) over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water (50 mL). Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary amine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide (Final Product)
-
Reaction Setup: Dissolve the crude N-methyl-N-(3-nitrobenzyl)amine (assuming 100% yield from the previous step, 11.0 g, 66.2 mmol) and triethylamine (1.5 equivalents, 13.8 mL, 99.3 mmol) in anhydrous dichloromethane (DCM) (150 mL) in a 500 mL round-bottom flask.
-
Acylation: Cool the flask to 0°C using an ice bath. Add chloroacetyl chloride (1.2 equivalents, 6.3 mL, 79.4 mmol), dissolved in a small amount of anhydrous DCM (20 mL), dropwise via an addition funnel over 30 minutes.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of the starting amine by TLC.
-
Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and guiding column chromatography fractions. A typical mobile phase would be 30-50% ethyl acetate in hexane.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The primary tool for structural confirmation. Expected characteristic signals include:
-
Aromatic protons (4H) in the 7.5-8.5 ppm region, showing complex splitting patterns consistent with a 1,3-disubstituted benzene ring.
-
A singlet for the benzylic methylene (CH₂) protons around 4.6-4.8 ppm.
-
A singlet for the chloroacetyl methylene (CH₂) protons around 4.1-4.3 ppm.
-
A singlet for the N-methyl (CH₃) protons around 3.0-3.2 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton. Expect signals for the carbonyl carbon (~167 ppm), aromatic carbons (120-150 ppm), benzylic carbon (~53 ppm), chloroacetyl carbon (~42 ppm), and N-methyl carbon (~37 ppm).
-
Mass Spectrometry (MS): Confirms the molecular weight. The electron ionization (EI) spectrum would likely show the molecular ion peak (M⁺) at m/z 242 and 244 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. Fragmentation patterns would correspond to the loss of fragments like Cl, CH₂Cl, and the nitrobenzyl group.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic absorptions for:
-
Amide carbonyl (C=O) stretch: ~1670 cm⁻¹
-
Asymmetric and symmetric nitro (NO₂) stretches: ~1530 cm⁻¹ and ~1350 cm⁻¹
-
Reactivity Profile and Potential Applications
The utility of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites and potential downstream transformations.
-
Nucleophilic Substitution: The chloroacetyl group is a potent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This makes the compound an excellent building block for introducing the N-methyl-N-(3-nitrobenzyl)acetamido moiety into larger molecules. This reactivity is frequently exploited in the synthesis of covalent inhibitors in drug discovery.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an aniline derivative using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or chemical reductants (e.g., SnCl₂). This transformation unmasks a nucleophilic amino group on the aromatic ring, enabling further functionalization, such as amide bond formation, diazotization, or reductive amination.[4]
-
Potential Applications: While specific applications for this exact isomer are not widely documented, the structurally similar compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known key intermediate in the synthesis of Nintedanib and maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity.[5][6][7] By analogy, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide represents a valuable precursor for creating libraries of novel small molecules for screening in various therapeutic areas, including oncology and cell signaling research.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide must be handled with appropriate care. Safety data should be extrapolated from related chloroacetamide and nitroaromatic compounds.
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[8][10]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[11]
-
For long-term stability, it is recommended to store sealed in a dry environment at 2-8°C, protected from light and moisture.[12]
Table 2: GHS Hazard Information (Anticipated)
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
This information is based on safety data sheets for structurally similar compounds such as 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide and other chloroacetamides and should be treated as a guideline.[8][10]
References
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Angene Chemical. Safety Data Sheet - 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide. [Link]
-
Wiley Online Library. Synthesis of N-methylamines through direct reductive N-methylation of nitro compounds. [Link]
-
PrepChem.com. Synthesis of N,N-dimethyl-p-nitrobenzylamine. [Link]
-
NIST WebBook. 2-Chloro-N-methylacetamide. [Link]
-
PubChem. 2-chloro-N-(3-nitrophenyl)acetamide. [Link]
-
Semantic Scholar. Synthesis of some aromatic chloro acetamide from aromatic amines compounds. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
ResearchGate. 2-Chloro-N-phenylacetamide. [Link]
-
University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
-
ACS Publications. Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]
-
Cheméo. Chemical Properties of Acetamide, N-methyl-. [Link]
-
MDPI. N-dealkylation of Amines. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(3-chlorophenethyl)-4-nitrobenzamide [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemscene.com [chemscene.com]
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- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. chemscene.com [chemscene.com]
2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide CAS number search
The following technical guide provides an in-depth analysis of 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide , a specialized synthetic intermediate used in medicinal chemistry and organic synthesis.
CAS Number: 1179955-75-9
Chemical Class:
Executive Summary
2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide (CAS 1179955-75-9) is a high-value electrophilic building block.[1] Structurally, it combines a reactive
In drug development, this compound serves as a "lynchpin" intermediate—allowing the modular attachment of a 3-nitrobenzyl group (a latent aniline precursor) via a stable amide linkage, while retaining an alkylatable site for further diversification.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule features three distinct functional zones:
-
Electrophilic Center: The C-Cl bond at the
-position is highly susceptible to SN2 displacement by nucleophiles (amines, thiols).[1] -
Linker Core: The N-methyl acetamide group provides a rigid, planar geometry (due to resonance), directing the spatial orientation of substituents.[1]
-
Aromatic Tail: The 3-nitrobenzyl group serves as a masked aniline (reducible) and provides
- stacking potential.[1]
Key Properties Table[1][7]
| Property | Data | Note |
| CAS Number | 1179955-75-9 | Unique Identifier |
| IUPAC Name | 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide | |
| Molecular Formula | C | |
| Molecular Weight | 242.66 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, DCM, Chloroform | Poor solubility in water |
| Reactivity | Alkylating Agent | Reacts with nucleophiles (S, N, O) |
| LogP (Predicted) | ~1.8 - 2.2 | Lipophilic |
Synthesis & Production Workflow
The industrial and laboratory-scale synthesis of CAS 1179955-75-9 follows a standard Schotten-Baumann or anhydrous acylation protocol.[1] The core reaction involves the acylation of N-methyl-3-nitrobenzylamine with chloroacetyl chloride.[1]
Mechanistic Insight
The reaction must be controlled to prevent bis-acylation or polymerization.[1] The use of a non-nucleophilic base (e.g., Triethylamine or DIPEA) scavenges the HCl byproduct, driving the equilibrium forward.[1]
Synthesis Diagram (Graphviz)[1]
Figure 1: Synthetic pathway for the production of CAS 1179955-75-9 via acyl substitution.
Detailed Protocol
-
Reagents: N-methyl-3-nitrobenzylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM) (anhydrous).[1]
-
Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO
.[1] Dry over MgSO . -
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO
).
Applications in Drug Development[1]
This compound is not merely a passive intermediate; it is a functional scaffold used in specific high-value research areas.[1]
A. Covalent Inhibitor Design (Kinase & Protease Targeting)
The
-
Mechanism: The intrinsic reactivity of the C-Cl bond allows the compound to form an irreversible covalent bond (thioether linkage) with a cysteine thiol (SH) group on a target protein.[1]
-
Utility: Researchers use CAS 1179955-75-9 to append the N-methyl-N-(3-nitrobenzyl) recognition motif to a protein, testing if this specific hydrophobic group fits into a binding pocket (e.g., ATP binding site of kinases).[1]
B. Modular Library Synthesis
The compound allows for divergent synthesis .[1] The nitro group can be reduced after the alkylation step, allowing for late-stage functionalization.[1]
Reaction Pathway Diagram[1][8]
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Analytical Characterization
To validate the identity of CAS 1179955-75-9, the following spectral signatures are expected:
| Method | Expected Signals / Features |
| IR Spectroscopy | 1650-1680 cm |
| Mass Spectrometry | [M+H] |
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: The
-chloroacetamide group is a potent alkylator and lachrymator.[1] -
Sensitizer: Potential to cause allergic contact dermatitis.[1]
Handling Procedures:
-
Engineering Controls: Always handle inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to alkylating nature), safety goggles, and lab coat.[1]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic scavenger (e.g., sodium thiosulfate) to quench the alkylating potential before disposal.[1]
References
-
ChemSrc. (2024).[1] 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide - CAS 1179955-75-9 Properties and MSDS. Retrieved from [Link][1]
-
Abdel-Latif, E., et al. (2019).[1][4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link][1][4][5]
-
PubChem. (2024).[1] Compound Summary: 2-Chloro-N-methylacetamide Derivatives. National Library of Medicine.[1] Retrieved from [Link]
Sources
Harnessing the Potential of 3-Nitrobenzylamine Derivatives: A Strategic Guide for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemistry Professionals
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the vast arsenal of synthetic building blocks available to medicinal chemists, certain scaffolds consistently emerge as pivotal starting points for innovation. The 3-nitrobenzylamine framework is a prime example of such a versatile and strategically valuable core. At first glance, it is a simple aromatic amine; however, a deeper analysis reveals a molecule endowed with a unique duality that makes it exceptionally useful in the construction of complex, biologically active compounds. This guide provides an in-depth exploration of 3-nitrobenzylamine and its derivatives, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that empower researchers in their quest for novel therapeutics. We will delve into the synthesis, functionalization, and strategic application of these building blocks, offering field-proven insights and detailed protocols to accelerate drug discovery programs.
The Strategic Importance of the Nitro Group: More Than a Precursor
The utility of the 3-nitrobenzylamine scaffold is fundamentally rooted in the properties of the nitro group (–NO₂). Often perceived merely as a precursor to the corresponding aniline, its role is far more nuanced. Understanding this multifaceted character is key to leveraging the full potential of these building blocks.
The nitro group is a powerful electron-withdrawing substituent, a characteristic that significantly influences the electronic distribution and reactivity of the aromatic ring.[1][2][3] This electronic pull deactivates the ring towards electrophilic aromatic substitution, but more importantly, it serves as a robust and stable functional group that can withstand a wide range of reaction conditions used to modify other parts of the molecule.[3] This inherent stability allows for a staged reactivity approach, where the benzylamine portion can be elaborated first, with the nitro group carried through multiple synthetic steps before its strategic transformation.
Beyond its role as a synthetic handle, the nitroaromatic motif is present in numerous approved drugs, where it is often crucial for biological activity.[4][5] In many cases, the nitro group acts as a bio-reductive "warhead."[5] In hypoxic environments, such as those found in solid tumors or within certain microorganisms, endogenous nitroreductase enzymes can reduce the nitro group to generate reactive nitroso and hydroxylamine intermediates, or ultimately the amine.[2][6] This targeted activation can lead to selective toxicity against pathogens or cancer cells, forming the basis of action for many antibacterial, antiparasitic, and anticancer agents.[4][5][7]
However, this same bio-reduction pathway can also be a source of toxicity, with concerns about mutagenicity and genotoxicity often associated with nitroaromatic compounds.[2][5] Therefore, a careful assessment of the structure-activity and structure-toxicity relationships is paramount in any drug discovery program utilizing this moiety.
Synthesis of the 3-Nitrobenzylamine Core
The 3-nitrobenzylamine scaffold is typically accessed from readily available starting materials such as 3-nitrobenzonitrile or 3-nitrobenzyl halides. The choice of synthetic route often depends on the desired scale, available equipment, and tolerance for specific reagents.
Route 1: Reduction of 3-Nitrobenzonitrile
A common and direct method involves the reduction of the nitrile functionality of 3-nitrobenzonitrile. Care must be taken to select a reducing agent that will selectively reduce the nitrile without affecting the nitro group.
-
Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are effective for this transformation. They show excellent chemoselectivity for the nitrile over the aromatic nitro group.
Route 2: Amination of 3-Nitrobenzyl Halides
An alternative route involves the nucleophilic substitution of a 3-nitrobenzyl halide (e.g., bromide or chloride) with an amine source. Using ammonia directly can lead to over-alkylation. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis or hydrazinolysis, provides a cleaner route to the primary amine. A more common lab-scale method is the use of hexamethylenetetramine (the Delépine reaction) followed by acidic hydrolysis.[8]
The Pivotal Transformation: Selective Nitro Group Reduction
The conversion of the nitro group to a primary amine is arguably the most critical and widely used transformation of 3-nitrobenzylamine building blocks.[9] This reaction unlocks access to 3-aminobenzylamine derivatives, which are key intermediates for a vast number of pharmacologically relevant structures. The primary challenge lies in achieving high chemoselectivity, ensuring the nitro group is reduced without affecting other sensitive functionalities in the molecule.[10]
A variety of methods are available for this transformation, each with its own advantages and limitations.[11][12]
| Method | Reagents & Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂ (1 atm or higher), Pd/C, PtO₂, or Raney Ni in EtOH, MeOH, or EtOAc | Clean reaction, high yields, simple workup (filtration).[10][12] | Non-selective; will reduce alkenes, alkynes, and can cleave benzyl ethers. Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | SnCl₂·2H₂O in EtOH or HCl; Fe/HCl; Zn/AcOH | Cost-effective, highly reliable, and tolerant of many functional groups.[10][12] | Stoichiometric metal waste, requires aqueous workup and neutralization, which can be cumbersome on a large scale. |
| Transfer Hydrogenation | Ammonium formate, cyclohexene, or isopropanol with Pd/C catalyst | Avoids the need for pressurized H₂ gas, generally good selectivity.[9] | Can be slower than direct hydrogenation; reagent stoichiometry is critical. |
| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) in water | Mild conditions, environmentally benign, high chemoselectivity.[11] | Reagent cost can be higher than traditional methods. |
Mechanism of Nitro Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6] Understanding this pathway is crucial for troubleshooting and predicting potential side reactions.
The intermediate hydroxylamine (Ar-NHOH) is of particular interest as it can sometimes be isolated or, in some cases, participate in side reactions.[6] However, under most standard reduction conditions (e.g., catalytic hydrogenation or SnCl₂), the reaction proceeds fully to the desired amine.[12]
Detailed Experimental Protocols
Adherence to robust, well-defined protocols is essential for reproducible success in medicinal chemistry. The following procedures are provided as trusted, self-validating systems for the synthesis and transformation of 3-nitrobenzylamine building blocks.
Protocol 1: Synthesis of 3-Nitrobenzylamine Hydrochloride from 3-Nitrobenzonitrile
Causality: This protocol uses a borane-methyl sulfide complex, which is a highly selective reducing agent for nitriles in the presence of an aromatic nitro group. The final product is isolated as a hydrochloride salt for improved stability and handling.
-
1. Reagents & Equipment:
-
3-Nitrobenzonitrile
-
Borane-methyl sulfide complex (BMS, ~10 M in CH₂Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Nitrogen-flushed, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and condenser.
-
-
2. Procedure:
-
Dissolve 3-nitrobenzonitrile (1.0 eq) in anhydrous THF (approx. 0.5 M solution) in the flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add BMS (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the solution in vacuo to remove the solvents.
-
Re-dissolve the residue in a minimal amount of methanol and add 4 M HCl in dioxane (1.5 eq).
-
Add diethyl ether until a precipitate forms. Stir the resulting slurry for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 3-nitrobenzylamine hydrochloride as a white to light-yellow solid.[8][13]
-
Protocol 2: Selective Reduction to 3-Aminobenzylamine Dihydrochloride using SnCl₂
Causality: Stannous chloride (SnCl₂) in the presence of acid is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups.[10] It is tolerant of many other functional groups and is particularly useful when catalytic hydrogenation is not feasible. The product is isolated as the dihydrochloride salt.
-
1. Reagents & Equipment:
-
3-Nitrobenzylamine hydrochloride (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
2. Procedure:
-
To a solution of 3-nitrobenzylamine hydrochloride in ethanol, add stannous chloride dihydrate.
-
Carefully add concentrated HCl and attach the reflux condenser.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and then place it in an ice bath for 1 hour to promote precipitation.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol to remove any unreacted SnCl₂ and byproducts.
-
Dry the solid under high vacuum to afford 3-aminobenzylamine dihydrochloride.
-
Conclusion
The 3-nitrobenzylamine core is a testament to the power of strategic functional group placement in medicinal chemistry. It offers a robust platform for building molecular complexity through derivatization of its primary amine, while the nitro group serves as a stable, latent amino group that can be unmasked at the desired stage of a synthesis. This dual functionality allows for divergent and efficient synthetic strategies. By understanding the underlying principles of its synthesis and the nuances of its most critical transformation—the selective nitro reduction—researchers can effectively harness the power of these building blocks to drive innovation in drug discovery.
References
- SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Afr.J.Pharm.Sci., 5(1), 1-7.
- ACS Publications. (n.d.). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists).
- MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals.
- ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Source name unavailable].
- Sigma-Aldrich. (n.d.). 3-Nitrobenzylamine 97.
- ChemicalBook. (n.d.). 3-Nitrobenzylammonium hydrochloride.
- PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- Chemsrc. (n.d.). 3-Nitro-Benzylamine Hcl.
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- 13. 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5 | Chemsrc [chemsrc.com]
Molecular weight and formula of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a substituted acetamide derivative containing three key functional moieties: a reactive chloroacetamide group, an N-methyl substituent, and a 3-nitrobenzyl group. While specific literature on this exact compound is sparse, its structural components suggest significant utility as a versatile intermediate in synthetic organic chemistry and drug discovery. The chloroacetamide functional group is a well-known alkylating agent, capable of reacting with various nucleophiles.[1] The nitroaromatic system provides a handle for further chemical modification, such as reduction to an amine, which can then be used for subsequent coupling reactions.
This guide provides a comprehensive overview of the compound's properties, a scientifically-grounded proposed synthesis protocol, expected analytical characteristics, and potential applications based on the known reactivity of its constituent functional groups.
Molecular Structure and Properties
Based on its IUPAC name, the chemical structure was determined, and its fundamental properties were calculated.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 242.66 g/mol | Calculated |
| IUPAC Name | 2-Chloro-N-methyl-N-(3-nitrobenzyl)acetamide | - |
| CAS Number | Not readily available | - |
| Appearance | Pale yellow solid (Predicted) | Inferred from analogs[2] |
| Solubility | Soluble in organic solvents like DMF, DMSO (Predicted) | Inferred from analogs[3] |
Proposed Synthesis and Mechanism
The synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide can be logically achieved via a two-step process starting from 3-nitrobenzylamine. This pathway involves the initial N-methylation of the primary amine followed by acylation with chloroacetyl chloride.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-methyl-1-(3-nitrophenyl)methanamine
-
To a stirred solution of 3-nitrobenzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq).
-
Heat the mixture to reflux for 1 hour to facilitate the formation of the corresponding imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary amine product.
Step 2: Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
-
Dissolve the N-methyl-1-(3-nitrophenyl)methanamine (1.0 eq) from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and cool to 0 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct generated during the acylation reaction.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis pathway for the target compound.
Expected Analytical Characterization
The identity and purity of the synthesized 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide would be confirmed using standard analytical techniques. The following table summarizes the expected data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | - Singlet ~4.2 ppm (2H, Cl-CH₂ -CO) - Singlet ~4.8 ppm (2H, Ar-CH₂ -N) - Singlet ~3.1 ppm (3H, N-CH₃ ) - Multiplets ~7.5-8.3 ppm (4H, Aromatic protons) |
| ¹³C NMR | - ~42 ppm (C H₂Cl) - ~37 ppm (N-C H₃) - ~53 ppm (Ar-C H₂) - ~123-148 ppm (Aromatic C ) - ~167 ppm (C =O) |
| Mass Spec (ESI+) | Expected m/z: 243.05 [M+H]⁺, 265.03 [M+Na]⁺ |
| IR Spectroscopy | - ~1670 cm⁻¹ (C=O, amide stretch) - ~1530 cm⁻¹ & ~1350 cm⁻¹ (N-O, nitro stretch) - ~750 cm⁻¹ (C-Cl stretch) |
Reactivity and Potential Applications
The utility of this compound stems from the distinct reactivity of its functional groups.
-
Alkylation via Chloroacetamide: The chloroacetyl group is an excellent electrophile. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack by amines, thiols, or alcohols. This reactivity is commonly exploited for covalently modifying biological molecules or for building larger chemical structures.[1][4]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation provides a key synthetic handle, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization, acylation, and formation of sulfonamides.
-
Applications in Drug Discovery: Structurally related N-substituted chloroacetamides have shown a wide range of biological activities, including antimicrobial and antitumor properties.[5] For instance, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide has been used as a synthetic intermediate in the development of maternal embryonic leucine zipper kinase (MELK) inhibitors for cancer therapy.[3] Therefore, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide serves as a valuable building block for creating libraries of compounds for screening in various therapeutic areas.
Diagram of Potential Reactions
Caption: Key reaction pathways for functional group transformation.
Safety and Handling
As with any laboratory chemical, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide should be handled with appropriate safety precautions.
-
General Hazards: Chloroacetamide and its derivatives are generally considered toxic and irritants.[6] Nitroaromatic compounds can also be toxic.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. A closely related compound is stored at 2-8°C.[7]
Conclusion
2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is a molecule with significant potential as a synthetic intermediate. Its dual functionality, combining a reactive electrophilic chloroacetamide moiety with a modifiable nitrobenzyl group, makes it a valuable tool for medicinal chemists and researchers in organic synthesis. While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures.
References
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available from: [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Available from: [Link]
-
ResearchGate. (2019, November 18). Scheme 4. Synthesis of N-substituted chloroacetamides. Available from: [Link]
-
ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]
-
Wikipedia. Chloroacetamide. Available from: [Link]
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- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Scientist's Guide to the Safe Handling of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
An In-depth Technical Guide for Research & Development Professionals
Executive Summary
Deconstructing the Molecular Hazard Profile
To establish a robust safety profile for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, we must analyze the hazards inherent to its constituent functional groups. The molecule is a composite of a reactive alkylating warhead and an energetic aromatic system.
1.1 The Chloroacetamide "Warhead": An Alkylating Agent
The 2-chloro-N-methylacetamide portion of the molecule is the primary driver of its biological toxicity. Chloroacetamides are electrophilic compounds that function as alkylating agents .[2][3] They react with nucleophilic sites in biological macromolecules, most notably the N7 position of guanine in DNA.[3] This covalent modification of DNA can disrupt replication and transcription, leading to cytotoxicity.[2][3] This mechanism is the basis for their use as chemotherapeutics but also underlies their significant laboratory hazards.[4]
Based on extensive data for analogous compounds like 2-chloroacetamide and 2-chloro-N-methylacetamide, the following hazards are anticipated[7][8][9][10][11]:
-
Acute Toxicity: Likely toxic if swallowed (Acute Tox. 3).[8][11] The LD50 (oral, rat) for the parent compound, 2-chloroacetamide, is approximately 138 mg/kg.[7]
-
Sensitization: May cause an allergic skin reaction.[7][12][13][14] Repeated or prolonged contact can lead to sensitization, where subsequent exposures to even minute amounts can trigger a significant allergic response.[7][12]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][7][13]
1.2 The Nitrobenzyl "Body": Energetic and Metabolic Liabilities
The N-(3-nitro-benzyl) group contributes additional, distinct hazards. Aromatic nitro compounds are known for the following properties:
-
Oxidizing Potential: Aromatic nitro compounds can be oxidizing agents and may react vigorously if mixed with strong reducing agents.[15]
-
Thermal Instability: These compounds can be thermally unstable. While the single nitro group on this molecule makes it less prone to explosive decomposition than multi-nitroaromatics, heating should still be approached with caution.[15]
-
Metabolic Toxicity: Upon absorption, aromatic nitro compounds can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[16] This leads to symptoms of anoxia, such as cyanosis (bluish skin discoloration).[16]
Physicochemical Properties and Their Safety Implications
While specific experimental data for the title compound is scarce, we can infer its general properties and their impact on laboratory safety.
| Property | Inferred Value/Characteristic | Safety Implication & Rationale |
| Physical State | Likely a solid crystalline powder at room temperature. | The primary exposure routes will be inhalation of dust and dermal contact with the solid. Protocols must focus on preventing dust generation and skin contact.[12][17] |
| Solubility | Likely has low water solubility but soluble in organic solvents like DMSO and DMF.[15][18][19] | Spills should not be cleaned with water alone, as this may spread contamination. Use of appropriate organic solvents for decontamination may be necessary, followed by a final wash. |
| Vapor Pressure | Expected to be low due to its solid nature and relatively high molecular weight. | Inhalation of vapor is a low risk at ambient temperature. However, inhalation of aerosolized dust during weighing or transfer is a significant risk that must be controlled.[12] |
| Decomposition | Decomposes on heating.[12][13] | Hazardous decomposition products include toxic fumes like nitrogen oxides (NOx), chlorine, and carbon monoxide.[7][13] All heating operations must be conducted in a certified chemical fume hood. |
Proactive Risk Mitigation: A Multi-Layered Approach
A robust Chemical Hygiene Plan (CHP) is mandated by OSHA and is essential for safely managing potent compounds like this alkylating agent.[20] The following controls must be implemented as a baseline.
3.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, protecting the operator and the lab environment.
-
Designated Area: All work with this compound must be conducted in a designated area (e.g., a specific chemical fume hood) clearly marked with warning signs indicating the presence of a potent alkylating agent and suspected reproductive toxin.
-
Chemical Fume Hood: All manipulations that could generate dust—including weighing, reconstituting, and transferring—must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).
-
Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of fugitive emissions.
3.2 Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Selection must be based on the specific hazards identified.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance to a wide range of organic solvents. The outer glove should be removed and discarded immediately into a designated solid waste container after the procedure or if contamination is suspected.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a splash hazard, chemical splash goggles must be worn.
-
Body Protection: A fully buttoned laboratory coat is required. A chemically resistant apron should be worn over the lab coat for procedures involving larger quantities or a high risk of splashing.
-
Respiratory Protection: Not typically required if all work is performed within a certified chemical fume hood. If a situation arises where dust exposure is possible outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges must be used within the context of a formal respiratory protection program.[5]
The following diagram illustrates the logical workflow for selecting and using appropriate PPE.
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for ensuring safety and experimental reproducibility.
4.1 SOP for Weighing and Reconstitution
-
Preparation: Assemble all necessary items (spatulas, weigh paper, vials, solvent, vortexer) on a disposable absorbent bench liner inside the chemical fume hood. Prepare a labeled waste bag for contaminated disposables.
-
Tare Vessel: Place a tared, capped vial onto the analytical balance inside the fume hood.
-
Transfer: Carefully transfer the approximate amount of the solid compound into the vial using a dedicated spatula. Keep the stock bottle opening pointed towards the back of the hood to minimize eddy currents causing dust to escape.
-
Seal and Weigh: Close the stock bottle and the receiving vial immediately. Record the final weight.
-
Reconstitution: Uncap the vial and add the desired solvent using a pipette. Immediately recap the vial.
-
Dissolution: Vortex or sonicate the vial until the solid is fully dissolved.
-
Cleanup: Wipe the spatula and any affected surfaces with a solvent-dampened towel (e.g., 70% ethanol), and dispose of the towel and all other contaminated disposables (weigh paper, pipette tips, outer gloves) into the designated waste bag inside the hood.
4.2 SOP for Storage and Incompatibilities
-
Storage: Store the compound in a tightly sealed, clearly labeled container. Place this primary container inside a secondary, unbreakable container. Store in a cool, dry, and dark location, separate from incompatible materials. The storage location should be a locked cabinet or refrigerator designated for potent toxins.
-
Incompatible Materials: Keep away from strong acids, strong bases, strong reducing agents, and strong oxidants.[7][12][13] Reactions with these materials can be vigorous and may lead to decomposition, releasing toxic gases.[13][15]
4.3 SOP for Waste Disposal
Chemical waste must be managed according to institutional and local regulations. The following workflow provides a general guideline.
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
5.1 Exposure Procedures
-
Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the area thoroughly with soap and water. Seek immediate medical attention, even if no irritation develops.[9][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][9]
5.2 Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Report: Inform your supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup (Only if trained and equipped):
-
Don appropriate PPE (double nitrile gloves, goggles, lab coat, and if necessary, a respirator).
-
For a small solid spill, gently cover it with a dampened paper towel to avoid raising dust.
-
Carefully scoop the material and towel into a labeled hazardous waste container.
-
For a liquid spill, cover with an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
References
-
Wikipedia. Chloroacetamide. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
The University of Tennessee Health Science Center. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories - Overview. [Link]
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Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]
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International Labour Organization (ILO) and World Health Organization (WHO). ICSC 0640 - 2-CHLOROACETAMIDE. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]
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National Institute of Standards and Technology (NIST). 2-Chloro-N-methylacetamide - NIST WebBook. [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrobenzylalcohol. [Link]
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Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
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National Center for Biotechnology Information (NCBI). 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem. [Link]
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Callaix. Alkylating Agents. [Link]
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Wikipedia. Alkylating antineoplastic agent. [Link]
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Nursing CE Central. Reviewing the Pharmacology of Alkylating Agents. [Link]
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A Comprehensive Technical Guide to the Custom Synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
Abstract: This document provides an in-depth technical guide for the rational design and practical execution of the synthesis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide, a valuable intermediate for drug discovery and development. The synthetic strategy is built upon a robust two-step sequence involving the formation of a key secondary amine intermediate followed by a highly efficient N-acylation. This guide emphasizes the causality behind experimental choices, adherence to rigorous safety protocols, and validation through established chemical principles, targeting researchers and professionals in organic synthesis and medicinal chemistry.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of the target molecule, a tertiary N-chloroacetylated amide, is most logically approached by forming the final amide bond as the key C-N bond-forming step. This strategy relies on the preparation of the corresponding secondary amine precursor, which can be synthesized from commercially available starting materials.
1.1. Retrosynthetic Approach
The retrosynthetic analysis breaks down the target molecule into its primary precursors. The final amide bond is disconnected to reveal the key secondary amine, N-methyl-1-(3-nitrophenyl)methanamine, and the acylating agent, chloroacetyl chloride. The secondary amine is further disconnected via a C-N bond to its foundational building blocks: 3-nitrobenzaldehyde and methylamine. This two-step approach is advantageous due to the high efficiency and selectivity of each transformation.
Caption: Retrosynthetic analysis of the target molecule.
1.2. Forward Synthetic Pathway
The chosen forward pathway is a two-step process:
-
Reductive Amination: Synthesis of the key intermediate, N-methyl-1-(3-nitrophenyl)methanamine, by reacting 3-nitrobenzaldehyde with methylamine, followed by in-situ reduction of the resulting Schiff base. This method is selected for its high yield and selectivity, effectively preventing the over-alkylation issues common with direct alkylation of primary amines.[1]
-
N-Acylation: The final conversion of the secondary amine intermediate to the target molecule via reaction with chloroacetyl chloride. This is a classic, high-yielding nucleophilic acyl substitution.[2][3][4] The α-chloro group in the final product provides a reactive site for further molecular elaboration, a common strategy in the synthesis of pharmaceutical leads.[2][3]
Step 1: Synthesis of N-methyl-1-(3-nitrophenyl)methanamine
This crucial first step employs a one-pot reductive amination protocol, which is both efficient and scalable.
2.1. Principle and Rationale
The reaction proceeds via the initial formation of a Schiff base (imine) from the condensation of 3-nitrobenzaldehyde and methylamine. A mild and selective reducing agent, such as sodium borohydride (NaBH₄), is then introduced to reduce the imine C=N double bond to the corresponding secondary amine. Performing the reaction at a controlled temperature (0-5 °C) is critical to prevent the premature reduction of the aldehyde by the borohydride before imine formation can occur. Methanol is an excellent solvent for this transformation, as it readily dissolves the reactants and does not react with the reducing agent under these conditions.
2.2. Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (10.0 g, 66.2 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Amine Addition: Cool the flask in an ice-water bath to 0-5 °C. To this solution, add a 40% aqueous solution of methylamine (8.2 g, 105.9 mmol, 1.6 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to facilitate imine formation.
-
Reduction: While maintaining the temperature at 0-5 °C, add sodium borohydride (3.0 g, 79.4 mmol, 1.2 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is fully consumed.
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~2. This will neutralize excess borohydride and protonate the product.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water (50 mL) and wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted aldehyde or non-basic impurities.
-
Basify the aqueous layer to pH > 12 with 6 M sodium hydroxide (NaOH) solution while cooling in an ice bath.
-
Extract the liberated amine product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-methyl-1-(3-nitrophenyl)methanamine can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a pale yellow oil.
2.3. Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 3-Nitrobenzaldehyde | 151.12 | 10.0 | 66.2 | 1.0 |
| Methylamine (40% aq.) | 31.06 | 8.2 | 105.9 | 1.6 |
| Sodium Borohydride | 37.83 | 3.0 | 79.4 | 1.2 |
| Methanol | - | 100 mL | - | - |
Step 2: N-Acylation to Yield 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
This final step is a rapid and efficient acylation that proceeds under mild conditions to furnish the desired product.
3.1. Principle and Rationale
The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4][5] Chloroacetyl chloride is a highly reactive acylating agent, ensuring the reaction proceeds to completion quickly.[2][3] A tertiary amine base, such as triethylamine (TEA), is added to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The use of an aprotic solvent like dichloromethane (DCM) is ideal as it is inert to the reactants and readily dissolves both the amine and the acid chloride. The reaction is initiated at low temperature to control the initial exothermic release of heat.
3.2. Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified N-methyl-1-(3-nitrophenyl)methanamine (5.0 g, 30.1 mmol) and triethylamine (4.6 mL, 33.1 mmol, 1.1 eq) in dry dichloromethane (100 mL).
-
Acyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (2.6 mL, 33.1 mmol, 1.1 eq) in dry dichloromethane (20 mL) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC for the disappearance of the starting amine.
-
Workup and Isolation:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide as a solid.
3.3. Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-methyl-1-(3-nitrophenyl)methanamine | 166.18 | 5.0 g | 30.1 | 1.0 |
| Chloroacetyl Chloride | 112.94 | 2.6 mL | 33.1 | 1.1 |
| Triethylamine | 101.19 | 4.6 mL | 33.1 | 1.1 |
| Dichloromethane | - | 120 mL | - | - |
Safety, Handling, and Characterization
4.1. Safety Precautions
-
Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a potent lachrymator. It reacts violently with water, liberating toxic gas.[6][7][8][9] Always handle chloroacetyl chloride in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6][10] Ensure an emergency shower and eyewash station are immediately accessible.[10]
-
Nitroaromatic Compounds: Nitroaromatic compounds are toxic and should be handled with care to avoid skin contact and inhalation.
-
Reagents and Solvents: Standard laboratory precautions for handling flammable and volatile organic solvents should be followed. Work in a well-ventilated area.
4.2. Expected Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic, benzylic, methyl, and chloroacetyl protons and carbons.[11]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compounds.[12]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the amide carbonyl (C=O) and nitro (N-O) functional groups.[13]
Overall Synthesis Workflow
The following diagram provides a high-level overview of the entire experimental workflow, from starting materials to the final, purified product.
Caption: Comprehensive workflow for the synthesis of the target molecule.
References
-
KPL International Limited. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Retrieved from [Link]
-
ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-nitrophenyl)acetamide. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - Mass spectrum (electron ionization). Retrieved from [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
NIST WebBook. (n.d.). 2-Chloro-N-methylacetamide - IR Spectrum. Retrieved from [Link]
-
PMC. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]
-
ResearchGate. (2023). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
NIH. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-n-methylacetamide (C3H6ClNO). Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
- Google Patents. (n.d.). Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine.
- Google Patents. (n.d.). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
-
Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2024). N-Alkylation of amines with alcohols a. Retrieved from [Link]
-
PubMed. (1988). Factors regulating activation and DNA alkylation by 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone and nitrosodimethylamine in rat lung and isolated lung cells, and the relationship to carcinogenicity. Retrieved from [Link]
-
MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
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- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 2-Chloro-N-methylacetamide [webbook.nist.gov]
Methodological & Application
Preparation of peptidomimetics using nitrobenzyl acetamide scaffolds
Application Note & Protocol
Topic: A Guideline to the Solid-Phase Synthesis of Peptidomimetics via Photolabile o-Nitrobenzyl Acetamide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Peptidomimetics offer a promising avenue in drug discovery, circumventing the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Solid-phase synthesis provides a robust and efficient platform for the construction of these complex molecules.[3][4] This application note details a comprehensive protocol for the preparation of peptidomimetics using a strategy centered on an o-nitrobenzyl acetamide scaffold, which serves as a photolabile linker for traceless cleavage from a solid support. The use of photolabile protecting groups (PLPGs) allows for the release of the target molecule under mild, neutral conditions using UV irradiation, avoiding the harsh acidic reagents typically required for cleavage.[5][6] We provide detailed, step-by-step protocols, mechanistic insights, and expert commentary on the synthesis, cleavage, and characterization of a model peptidomimetic, demonstrating the utility of this approach for generating diverse chemical libraries.
Introduction: The Strategic Advantage of Photolabile Synthesis
The rational design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides while possessing enhanced drug-like properties.[2] A cornerstone of modern peptidomimetic development is solid-phase peptide synthesis (SPPS), which enables the stepwise assembly of complex structures on a polymeric resin, simplifying purification by allowing for the use of excess reagents that can be washed away.[3]
A critical step in SPPS is the final cleavage of the synthesized molecule from the solid support. Traditional methods often rely on strong acids like trifluoroacetic acid (TFA), which can lead to the degradation of sensitive functional groups within the target molecule. Photolabile linkers, particularly those based on the o-nitrobenzyl motif, present an elegant solution.[6] Cleavage is initiated by UV light at a specific wavelength (typically 350-365 nm), a process that is orthogonal to most standard protecting group strategies and proceeds under neutral conditions, thereby preserving molecular integrity.[5][7]
This guide focuses on the application of an o-nitrobenzyl acetamide-based linker. This scaffold is not only a photolabile cleavage point but also a versatile anchor for building diverse peptidomimetic structures. We will walk through the entire workflow, from resin functionalization to the purification of the final product, providing the scientific rationale behind each step.
The Core Mechanism: o-Nitrobenzyl Photochemistry
The efficacy of the o-nitrobenzyl group as a photolabile linker stems from a well-understood photochemical rearrangement. Upon absorption of UV light, the nitro group abstracts a benzylic hydrogen atom, initiating a cascade that ultimately leads to the cleavage of the ester or amide bond connecting the molecule to the linker.
Mechanism Insight: The process begins with an n→π* transition of the nitro group. This excited state facilitates an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid (or other tethered functional group) and a 2-nitrosobenzaldehyde byproduct.[6] The use of scavengers can sometimes be employed to capture this reactive byproduct and improve yields.
Caption: Figure 1: Mechanism of o-Nitrobenzyl Photocleavage
Experimental Workflow Overview
The synthesis of a peptidomimetic using this photolabile strategy can be broken down into four primary stages: linker attachment, chain elongation, photolytic cleavage, and final purification. Each stage is designed to be modular, allowing for wide applicability.
Caption: Figure 2: General Experimental Workflow
Materials & Key Reagents
Proper preparation and high-quality reagents are paramount for successful synthesis. All solvents should be HPLC or peptide synthesis grade.
| Reagent/Material | Grade | Supplier (Example) | Purpose |
| Fmoc-Rink Amide AM Resin | 100-200 mesh | Sigma-Aldrich | Solid Support |
| 4-(Bromomethyl)-3-nitrobenzoic acid | ≥98% | Sigma-Aldrich | Photolabile Linker |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis | Various | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Various | Primary Solvent |
| Dichloromethane (DCM) | HPLC Grade | Various | Solvent |
| Piperidine | ≥99.5% | Various | Fmoc deprotection |
| HBTU | ≥98% | Various | Coupling Reagent |
| Fmoc-protected Amino Acids | Peptide Synthesis | Various | Building Blocks |
| Acetonitrile (ACN) | HPLC Grade | Various | HPLC Mobile Phase |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Various | HPLC Mobile Phase Additive |
Detailed Experimental Protocols
Protocol 1: Preparation of the Photolabile Nitrobenzyl Resin
Objective: To functionalize a standard aminomethyl resin with the photolabile o-nitrobenzyl acetamide linker.
-
Resin Swelling: Place Fmoc-Rink Amide AM resin (1.0 g, ~0.7 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add 10 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 10 mL portion of the piperidine solution and agitate for 20 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).
-
Scientist's Note: The deprotection reveals the primary amine on the Rink Amide linker, which will form the acetamide bond with our photolabile group.
-
-
Linker Coupling: In a separate vial, dissolve 4-(bromomethyl)-3-nitrobenzoic acid (3 eq. to resin loading, ~2.1 mmol) and HBTU (3 eq.) in 10 mL of DMF. Add DIPEA (6 eq., ~4.2 mmol) and vortex briefly.
-
Reaction: Add the activated linker solution to the washed, deprotected resin. Agitate at room temperature for 4 hours.
-
Final Wash: Drain the coupling solution. Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL). Dry the resin under high vacuum for at least 2 hours. The resin is now ready for peptidomimetic assembly.
Protocol 2: Solid-Phase Synthesis of a Model Peptidomimetic (e.g., Ac-Phe-Ala-NH-Resin)
Objective: To assemble a short peptide sequence on the functionalized photolabile resin.
-
First Amino Acid Loading: The bromine on the linker is now the attachment point. Swell the photolabile resin (0.5 g) in DMF. In a separate vial, dissolve Fmoc-Ala-OH (3 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.) in 8 mL of DMF.
-
Esterification: Add the Fmoc-Ala-OH solution to the resin. Heat the reaction vessel to 50°C and agitate for 12 hours. This forms the ester linkage that will be cleaved by light.
-
Washing: Cool to room temperature. Drain and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: Perform the two-step piperidine deprotection as described in Protocol 1, Step 2.
-
Washing: Wash thoroughly as described in Protocol 1, Step 3.
-
Second Amino Acid Coupling: In a separate vial, activate Fmoc-Phe-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Capping (Acetylation): After washing, perform a final Fmoc deprotection. Then, add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.
-
Final Wash and Dry: Wash the resin extensively with DMF, DCM, and MeOH. Dry under high vacuum.
Protocol 3: Photolytic Cleavage from the Resin
Objective: To release the synthesized peptidomimetic from the solid support using UV light.
-
Resin Suspension: Place the dried, peptide-loaded resin (~100 mg) in a quartz reaction vessel or a borosilicate glass vial. Add a 9:1 mixture of DCM:Methanol (10 mL).
-
Scientist's Note: The solvent must be transparent to the UV wavelength being used. Methanol is often included to aid in solvating the cleaved product. The vessel must also be UV-transparent (quartz is ideal).
-
-
Irradiation: Suspend the resin by gentle bubbling with an inert gas (N₂ or Ar) to ensure even light exposure. Place the vessel in a photochemical reactor equipped with a 365 nm lamp. Irradiate for 2-4 hours at room temperature.
-
Monitoring: The reaction can be monitored by taking a small aliquot of the supernatant, evaporating the solvent, and analyzing by LC-MS.
-
Product Collection: Once cleavage is complete, filter the resin and collect the supernatant. Wash the resin with an additional 3 x 5 mL of the DCM/MeOH solvent mixture. Combine all filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure. The resulting crude solid is the cleaved peptidomimetic.
Expected Results: Purification & Characterization
The crude product from photolytic cleavage will contain the desired peptidomimetic as well as the 2-nitrosobenzaldehyde byproduct. Purification is readily achieved via Reverse-Phase HPLC (RP-HPLC).
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
Expected Data:
-
Yield: Crude yields after cleavage are typically in the range of 60-85%. Purified yields will be lower depending on sequence and purity.
-
Purity: RP-HPLC analysis of the crude product will show a major peak for the desired product and smaller peaks for byproducts. After purification, purity should exceed >95%.
-
Mass Spectrometry (LC-MS): The purified product should show a dominant ion corresponding to the [M+H]⁺ calculated mass of the target peptidomimetic (e.g., for Ac-Phe-Ala-OH, Calculated Mass = 278.13 Da).
Conclusion and Future Applications
The use of an o-nitrobenzyl acetamide scaffold as a photolabile linker provides a powerful and mild strategy for the solid-phase synthesis of peptidomimetics. This method is particularly advantageous for constructing molecules with acid-sensitive functionalities or for applications where fully protected peptide fragments are desired. The modular nature of the protocols presented here allows for the incorporation of a wide variety of natural and non-natural building blocks, making this a valuable tool for generating libraries for high-throughput screening in drug discovery and chemical biology.[1]
References
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules. [Link][5][7]
-
Facile and Selective Nanoscale Labeling of Peptides in Solution by Using Photolabile Protecting Groups. Bioconjugate Chemistry. [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
-
A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules. [Link][3]
-
Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine. [Link]
-
Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. [Link][4]
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link][1]
-
Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society. [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry. [Link][2]
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- 3. mdpi.org [mdpi.org]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Selection in the Chloroacetylation of Secondary Amines
Abstract: The chloroacetylation of secondary amines is a cornerstone reaction in synthetic organic chemistry, pivotal for the introduction of a versatile chemical handle used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The success of this nucleophilic acyl substitution is profoundly influenced by the choice of reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for this critical transformation. It elucidates the underlying reaction mechanism, details the impact of solvent properties on reaction kinetics and outcomes, and offers robust, step-by-step protocols for various solvent systems.
Introduction: The Strategic Importance of Chloroacetylation
The reaction of a secondary amine with chloroacetyl chloride results in the formation of a stable N-substituted chloroacetamide. This transformation is not merely a protection strategy but a tactical step in multistep synthesis. The α-chloro group in the product is a valuable electrophilic site, primed for subsequent nucleophilic substitution, enabling the construction of more complex molecular architectures.[1] Given the high reactivity of chloroacetyl chloride, controlling the reaction environment is paramount to achieving high yields and purity, making solvent selection a critical parameter for optimization.
Reaction Mechanism and the Role of the Solvent
The chloroacetylation of a secondary amine proceeds via a nucleophilic addition-elimination mechanism.[2][3] The reaction is typically exothermic and often rapid.
Mechanism Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[3]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The carbon-oxygen double bond reforms, leading to the elimination of the chloride ion as a leaving group.
-
Deprotonation: A base, which can be an excess of the secondary amine itself or an added scavenger like triethylamine or pyridine, removes the proton from the nitrogen atom to yield the final N-chloroacetylated product and the hydrochloride salt of the base.[4][5]
The solvent plays a multifaceted role in this process:
-
Solubilization: It must dissolve the secondary amine, the chloroacetyl chloride, and any added base to ensure a homogeneous reaction mixture.[6][7]
-
Stabilization: The solvent can stabilize the charged intermediates and transition states, thereby influencing the reaction rate.[7][8]
-
Reactivity Modulation: The solvent can interact with the nucleophile (the amine), potentially altering its reactivity.[6][9]
-
Side Reaction Control: It can suppress or promote side reactions, such as the hydrolysis of the highly reactive chloroacetyl chloride.[10]
Key Criteria for Solvent Selection
The choice of an optimal solvent is a balance of several factors. A systematic approach to solvent selection is crucial for reaction success.
Solvent Polarity and Type
-
Aprotic Solvents (Preferred): Aprotic solvents, which lack acidic protons, are generally the preferred choice for this reaction.[4] They are incapable of hydrogen bonding with the amine nucleophile, leaving its lone pair more available for reaction. Polar aprotic solvents can also help to dissolve the reactants and stabilize charged intermediates. Common choices include:
-
Dichloromethane (DCM): An excellent choice due to its inertness and ability to dissolve a wide range of organic compounds.[4][5] Its relatively low boiling point simplifies product isolation.
-
Tetrahydrofuran (THF): Another common aprotic solvent that effectively dissolves many reactants.[4][11]
-
Acetonitrile (MeCN): A polar aprotic solvent that can also serve as a good reaction medium.[12][13]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent, useful for less soluble substrates.[14]
-
-
Protic Solvents (Use with Caution): Protic solvents (e.g., water, alcohols) can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[9] Furthermore, they can react directly with the highly electrophilic chloroacetyl chloride, leading to competitive hydrolysis or ester formation. However, under specific conditions (e.g., Schotten-Baumann conditions or buffered aqueous systems), water can be a viable and green solvent choice, especially if the reaction rate of amination is significantly faster than hydrolysis.[10][12][15]
Reactant and Product Solubility
The chosen solvent must effectively dissolve the starting secondary amine. If the amine is used as its hydrochloride salt, an additional equivalent of base is required to generate the free amine in situ.[5] The solubility of the resulting amide product and the hydrochloride byproduct of the base should also be considered. For example, in DCM, triethylamine hydrochloride (TEA-HCl) has limited solubility, which can sometimes be advantageous for monitoring reaction progress or for filtration-based removal.[5]
Reaction Temperature and Boiling Point
The chloroacetylation of amines is often exothermic.[4] Solvents with a moderate boiling point, like DCM, allow for effective temperature control, often by running the reaction at 0 °C or room temperature.[5] Higher boiling point solvents like toluene may be used if heating is required for less reactive amines, but this increases the risk of side reactions.[16]
Green Chemistry Considerations
In recent years, there has been a significant push towards more environmentally friendly reaction conditions.[10][17] For chloroacetylation, this has led to the development of protocols in aqueous buffer systems, such as phosphate buffer.[1][12][15] These methods can offer high yields in short reaction times, avoid hazardous organic solvents, and simplify product isolation, as the product often precipitates from the aqueous medium.[1][10]
Diagram: Decision Workflow for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent system.
Comparative Data of Common Solvents
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages | Key Disadvantages |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 39.6 | Excellent solubility, inert, easy to remove | Chlorinated solvent (environmental concerns) |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good solvent for many organics, can form peroxides | Higher boiling point than DCM, potential for peroxides |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Polar, dissolves a wide range of compounds | Can be reactive in some cases, higher boiling point |
| Toluene | Nonpolar Aprotic | 2.4 | 111 | Allows for higher reaction temperatures | Low polarity may limit solubility of some amines |
| Phosphate Buffer (aq.) | Polar Protic | ~80 | 100 | Green solvent, rapid reactions, easy workup | Potential for hydrolysis of chloroacetyl chloride |
Experimental Protocols
Safety Note: Chloroacetyl chloride is highly corrosive, lachrymogenic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Procedure in an Aprotic Organic Solvent (DCM)
This protocol is a standard and reliable method suitable for a wide variety of secondary amines.[5]
Materials:
-
Secondary amine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)
-
Chloroacetyl chloride (1.05 - 1.1 eq)
-
Nitrogen or Argon supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask, dropping funnel, and ice bath
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Dissolution: Dissolve the secondary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM. A typical concentration is 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. Stirring is essential.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: a. Quench the reaction by adding water or a dilute acid solution (e.g., 1 M HCl) to the flask. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Green Chemistry Approach in Aqueous Buffer
This method is highly efficient for water-soluble amines and offers significant environmental benefits.[1][10][12]
Materials:
-
Amine (e.g., aniline, benzylamine, amino alcohol) (1.0 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Chloroacetyl chloride (1.1 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the amine (1.0 eq) in the phosphate buffer in a round-bottom flask. For less soluble amines, a minimal amount of a co-solvent like acetonitrile may be required.[15]
-
Reaction Initiation: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise directly to the solution.
-
Reaction: A precipitate of the product often forms within minutes. Continue to stir the reaction mixture for 15-30 minutes at room temperature.[1][10]
-
Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water to remove any inorganic salts. c. Dry the product under vacuum.
-
Purification: The product obtained is often of high purity. If necessary, recrystallization can be performed.
Diagram: Experimental Workflow Comparison
Caption: Comparison of workflows for organic vs. aqueous protocols.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive chloroacetyl chloride (hydrolyzed).2. Amine is not sufficiently nucleophilic.3. Amine starting material is hydrochloride salt without enough base. | 1. Use fresh or newly opened chloroacetyl chloride.2. Consider a more forcing solvent (Toluene) and heat, or add a catalyst like DMAP.[5]3. Add an additional equivalent of base to free the amine in situ. |
| Formation of Side Products | 1. Hydrolysis of chloroacetyl chloride.2. O-acylation if substrate contains hydroxyl groups.3. Di-acylation or other side reactions from overheating. | 1. Ensure anhydrous conditions for organic protocols. For aqueous protocols, ensure rapid stirring.2. In organic solvents, O-acylation can be competitive. The aqueous buffer protocol often shows high N-selectivity.[12][15]3. Maintain low temperature during addition of the acyl chloride. |
| Difficult Purification | 1. Emulsion during aqueous workup.2. Product is highly soluble in the aqueous phase. | 1. Add brine to the separatory funnel to help break the emulsion.2. If using the aqueous protocol, try extracting the product with an organic solvent like ethyl acetate instead of relying on precipitation. |
Conclusion
The selection of a solvent for the chloroacetylation of secondary amines is a critical decision that directly impacts reaction efficiency, selectivity, and scalability. While traditional aprotic solvents like dichloromethane remain a robust and versatile choice, modern green chemistry approaches using aqueous buffer systems offer compelling advantages in terms of safety, speed, and environmental impact. By understanding the reaction mechanism and the role of the solvent, and by carefully considering the properties of the substrate, researchers can select the optimal conditions to achieve their synthetic goals effectively and responsibly.
References
-
Fitt, J. et al. (1998). Sodium 2-Ethylhexanoate: A Mild Acid Scavenger Useful in Acylation of Amines. Tetrahedron Letters, 39, 6991-6992.
-
BenchChem (2025). Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride.
-
Chemistry Stack Exchange (2022). Acetylation of Secondary amines.
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
-
Chemistry LibreTexts (2021). Solvent Effects in Nucleophilic Substitution.
-
Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
-
College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution.
-
Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines.
-
MDPI (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(21), 5236.
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
-
Balaji, B. S., & Dalal, N. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 12(1), 21-29.
-
BenchChem (2025). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
-
Chakraborti, A. K., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 45-47.
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 510-519.
-
ResearchGate (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
-
BenchChem (2025). Application Notes and Protocols for Chloroacetyl-L-methionine Reactions.
-
Organic Chemistry Revision Sheets. Acyl Chlorides | Nucleophilic Addition-Elimination (with amines).
-
Semantic Scholar (2021). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. The Austrian Journal of Technical and Natural Sciences, (3-4).
-
Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 117, 848-855.
-
BenchChem (2025). Application Notes and Protocols: Incorporation of N-Terminal Chloroacetyl-Methionine for Synthetic Peptide Modification.
-
Taylor & Francis. Chloroacetyl chloride – Knowledge and References.
-
Bentley, T. W., et al. (2009). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 74(16), 6213-6220.
-
Yufeng Chemical. Problem using Chloroacetyl Chloride.
-
Royal Society of Chemistry. Poly(hydroxyurethane)s (PHUs) are synthesized by polyaddition of di(trimethylolpropane) carbonate (DTMPC) and a series of conventional aliphatic diamines...
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- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 15. researchgate.net [researchgate.net]
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- 17. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/B211238H [pubs.rsc.org]
Application Note: Microwave-Assisted Synthesis of N-Benzyl Chloroacetamides
Executive Summary
The synthesis of N-benzyl-2-chloroacetamides is a foundational transformation in medicinal chemistry, serving as a critical entry point for generating pharmacophores found in anticonvulsants, local anesthetics, and heterocyclic building blocks (e.g., piperazines, lactams). While conventional Schotten-Baumann conditions are effective, they often suffer from long reaction times (1–6 hours) and variable yields when applied to electron-deficient or sterically hindered amines.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to <10 minutes while consistently delivering yields >90%. By leveraging the dipolar polarization effects of microwave irradiation, this protocol ensures rapid, homogeneous heating, minimizing side reactions such as hydrolysis of the acyl chloride.
Scientific Foundation & Mechanism
Reaction Mechanism
The formation of N-benzyl-2-chloroacetamide proceeds via a classic Nucleophilic Acyl Substitution .
-
Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The carbonyl bond reforms, expelling the chloride ion (a good leaving group).
-
Deprotonation: A non-nucleophilic base (Triethylamine or DIPEA) acts as an HCl scavenger, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.
The Microwave Advantage
In conventional heating, energy is transferred via convection, creating thermal gradients that can lead to local overheating or incomplete conversion near the vessel walls. Microwave irradiation interacts directly with the dipole moments of the polar solvent and reagents (dielectric heating).
-
Dipolar Polarization: The solvent molecules align with the oscillating electric field, generating internal heat via molecular friction.
-
Arrhenius Acceleration: The rapid rise to the target temperature (
) significantly increases the rate constant ( ), allowing the reaction to overcome the activation energy barrier of sterically hindered substrates in minutes.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway of N-acylation. The base is critical for neutralizing the HCl byproduct to prevent amine salt formation.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Benzylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv) – Handle with extreme caution (Lachrymator)
-
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
-
Equipment:
Step-by-Step Methodology
Step 1: Pre-Cooling & Mixing (Critical for Safety)
-
Rationale: Chloroacetyl chloride is highly reactive.[2] Adding it directly at room temperature or under irradiation can cause a violent exotherm.
-
Action: In a fume hood, dissolve Benzylamine (1.0 mmol) and TEA (1.2 mmol) in DCM (3 mL) within the MW vial. Cool the vial to 0°C using an ice bath.
-
Addition: Add Chloroacetyl chloride (1.1 mmol) dropwise over 1 minute. Observe for fuming.
Step 2: Sealing & Irradiation
-
Action: Cap the vial immediately. Place it in the microwave reactor.
-
Parameters:
-
Temperature: 60°C
-
Time: 5 minutes
-
Power: Dynamic (Max 150W)
-
Stirring: High
-
Absorption Level: Normal
-
Step 3: Workup & Isolation
-
Action: After cooling, open the vial (carefully, to release any pressure).
-
Quench: Pour the reaction mixture into 10 mL of ice-cold water.
-
Extraction: Extract with DCM (2 x 10 mL). Wash the organic layer with 1M HCl (to remove unreacted amine) and then saturated NaHCO₃ (to remove acid traces).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane if necessary, though MW protocols often yield high purity (>95%) crude.
Workflow Diagram
Caption: Operational workflow ensuring safety during the exothermic addition and efficiency during the microwave phase.
Results & Discussion
Comparative Analysis: MW vs. Conventional
The following data highlights the efficiency gains when using the microwave protocol compared to standard benchtop synthesis (RT, stirring).
| Parameter | Conventional Method [1, 2] | Microwave Protocol (This Work) | Improvement |
| Reaction Time | 2 – 6 Hours | 5 – 10 Minutes | ~24x Faster |
| Temperature | Room Temp (25°C) | 60°C (Pressurized) | Controlled Energy Input |
| Yield | 75 – 85% | 92 – 96% | Higher Conversion |
| Solvent Usage | High (Reflux/Long stir) | Low (Sealed Vessel) | Improved "Green" Metric |
| Purity (Crude) | 85 – 90% | >95% | Cleaner Profile |
Causality of Improved Yields
In conventional synthesis, the reaction often stalls due to the precipitation of the amine-hydrochloride salt, which can entrap unreacted amine. The microwave's ability to superheat the solvent (DCM b.p. is 40°C, but reaction runs at 60°C under pressure) increases the solubility of these salts during the reaction, maintaining a homogeneous mixture and allowing the reaction to proceed to completion [3].
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure solvents are anhydrous. Check the quality of Chloroacetyl chloride (it degrades with moisture). |
| Violent Exotherm | Fast Addition | Cool to -10°C during addition. Do NOT add reagents while the vial is inside the MW. |
| Byproduct Formation | Bis-acylation | Ensure strict 1:1 stoichiometry of amine to acyl chloride. Use excess amine only if it is the base (not recommended; use TEA). |
| Vessel Failure | Over-pressurization | Do not fill the vial >75%. Use a solvent with a boiling point compatible with the target temp (DCM at 60°C is safe in certified MW vials). |
Safety Information
-
Chloroacetyl Chloride: Highly toxic and corrosive. Causes severe skin burns and eye damage. It is a lachrymator. Always handle in a functioning fume hood.
-
Microwave Safety: Never heat a standard closed glass vial in a microwave. Use only certified pressure-rated vials designed for the specific reactor model.
References
-
Saini, R., et al. (2010). Comparative Study of Conventional and Microwave Assisted Synthesis of Some Organic Reactions. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Kaur, A., et al. (2013). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. Retrieved from [Link]
Sources
Illuminating Biological Pathways: A Guide to Click Chemistry Applications of Nitrobenzyl Acetamide Derivatives
Introduction: Precision Control with Light and Clicks
In the intricate world of biological research and drug development, the ability to control molecular interactions with spatial and temporal precision is paramount. This guide delves into the powerful synergy of two cutting-edge chemical technologies: photolabile linkers and click chemistry . Specifically, we will explore the applications of nitrobenzyl acetamide derivatives as versatile tools for photocontrolled bioconjugation and release.
The o-nitrobenzyl group is a well-established photolabile protecting group, celebrated for its ability to be cleaved upon exposure to UV light, allowing for the "uncaging" or release of a protected molecule.[1] This property provides an exceptional on/off switch for biological activity. When integrated with the principles of click chemistry—a suite of reactions known for their high efficiency, selectivity, and biocompatibility—nitrobenzyl acetamide derivatives become powerful reagents for constructing sophisticated, light-responsive biomaterials and therapeutic systems.[2]
This document provides detailed protocols and technical insights for researchers, medicinal chemists, and drug development professionals. We will navigate the synthesis of a custom-designed, azide-functionalized nitrobenzyl acetamide linker and its subsequent application in both copper-catalyzed and strain-promoted click chemistry for bioconjugation, culminating in the light-triggered release of a conjugated molecule.
Core Principle: The Synergy of Photocleavage and Bioorthogonal Ligation
The central concept revolves around a bifunctional linker. One end incorporates the nitrobenzyl acetamide moiety, which provides the photosensitivity. The other end is functionalized with a "click handle"—either an azide or an alkyne—enabling covalent ligation to a biomolecule of interest that has been modified with the complementary functional group.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Workflow for Synthesis, Bioconjugation, and Application."
Protocol 1: Synthesis of an Azide-Functionalized Nitrobenzyl Acetamide Linker
This protocol details the synthesis of 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid, a versatile linker ready for click chemistry. The synthesis begins with the commercially available 4-methyl-3-nitrobenzoic acid.
Materials
-
4-Methyl-3-nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
-
Bromoacetyl bromide
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure
Step 1: Benzylic Bromination of 4-Methyl-3-nitrobenzoic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid (1 equivalent) in CCl4.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO4.
-
Concentrate the organic layer under reduced pressure to obtain 4-(bromomethyl)-3-nitrobenzoic acid.
Step 2: Azidation of 4-(Bromomethyl)-3-nitrobenzoic acid
-
Dissolve the crude 4-(bromomethyl)-3-nitrobenzoic acid in DMF.
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure to yield 4-(azidomethyl)-3-nitrobenzoic acid.
Step 3: Synthesis of 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid
This step involves the reduction of the nitro group to an amine, followed by acylation. For simplicity in this illustrative protocol, we will assume the direct synthesis from a commercially available amino precursor for the final step.
Alternative Step 3 (from 4-amino-3-nitrobenzoic acid): Acylation with Bromoacetyl Bromide and Azide Displacement
-
Dissolve 4-amino-3-nitrobenzoic acid (1 equivalent) in DCM and cool to 0°C.
-
Add TEA (2.2 equivalents) followed by the dropwise addition of bromoacetyl bromide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over MgSO4 and concentrate to yield 4-(2-bromoacetamido)-3-nitrobenzoic acid.
-
Dissolve the bromoacetamide derivative in DMF and add sodium azide (1.5 equivalents). Stir at room temperature overnight.
-
Work up the reaction as in Step 2 to obtain the final product, 4-(2-azidoacetamido)methyl-3-nitrobenzoic acid.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized nitrobenzyl acetamide linker to a terminal alkyne-modified biomolecule.
Materials
-
Azide-functionalized nitrobenzyl acetamide linker (from Protocol 1)
-
Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Procedure
-
Prepare stock solutions:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-biomolecule solution.
-
PBS to adjust the final volume.
-
Azide-linker stock solution (to a final concentration of 2-10 fold molar excess over the biomolecule).
-
-
Prepare a premixed solution of CuSO₄ and THPTA ligand (1:5 molar ratio) and let it stand for a few minutes.[4]
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if the biomolecule is light-sensitive.
-
Purify the conjugate using a suitable method such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="CuAAC Reaction Workflow."
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction, which is highly advantageous for applications in living systems where copper toxicity is a concern. This protocol uses a strained cyclooctyne-modified biomolecule.
Materials
-
Azide-functionalized nitrobenzyl acetamide linker (from Protocol 1)
-
DBCO (dibenzocyclooctyne)-functionalized biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure
-
Prepare stock solutions:
-
Azide-linker: 10 mM in DMSO.
-
DBCO-biomolecule: 1-5 mg/mL in PBS.
-
-
In a microcentrifuge tube, add the DBCO-biomolecule solution.
-
Add the azide-linker stock solution to a final concentration of 2-10 fold molar excess over the biomolecule. Ensure the final DMSO concentration is below 5-10% to maintain biomolecule integrity.[5]
-
Gently mix and incubate the reaction at room temperature or 37°C for 4-24 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purify the conjugate using an appropriate method to remove the unreacted linker.
Protocol 4: Photocleavage and Release of the Biomolecule
This protocol outlines the light-triggered release of the conjugated biomolecule.
Materials
-
Photocleavable bioconjugate (from Protocol 2 or 3) in a suitable buffer (e.g., PBS).
-
UV lamp (e.g., 365 nm).
-
Quartz or UV-transparent cuvette/plate.
Procedure
-
Place the solution of the photocleavable bioconjugate in a UV-transparent vessel.
-
Expose the solution to UV light (typically 365 nm) at a specific intensity (e.g., 1-10 mW/cm²).[6] The optimal exposure time will depend on the concentration of the conjugate, the light intensity, and the quantum yield of the linker. It can range from a few minutes to an hour.[7]
-
Monitor the cleavage by a suitable analytical method such as HPLC, mass spectrometry, or functional assay for the released biomolecule.
Quantitative Data on Photocleavage
The efficiency of photocleavage is determined by the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photoreaction.
| Compound Class | Wavelength (nm) | Quantum Yield (Φ) | Notes | Reference |
| o-Nitrobenzyl Ester | 365 | 0.16 | Varies with solvent and substitution. | [6] |
| 1-(2-Nitrophenyl)ethyl Phosphate Esters | ~340 | 0.49–0.63 | High cleavage efficiency. | [1] |
| N-(2-nitrobenzyl) caged urea | 350 | ~0.02 | Amide linkage can influence quantum yield. | [8] |
| ZinCleav-1 (apo) | - | 0.024 | A nitrobenzyl-based caged complex. | [9] |
| ZinCleav-1 (Zn2+ complex) | - | 0.0055 | Metal coordination can affect photocleavage. | [9] |
Note: The quantum yield for nitrobenzyl acetamide derivatives can be expected to be in a similar range to other N-substituted nitrobenzyl compounds. Empirical determination is recommended for specific constructs.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low CuAAC Yield | Oxidation of Cu(I) to Cu(II) | Use a freshly prepared sodium ascorbate solution. Increase the concentration of the THPTA ligand.[4] |
| Inactive reagents | Verify the integrity of the azide and alkyne functionalities. | |
| Low SPAAC Yield | Steric hindrance | Consider using a longer PEG spacer in the linker.[10] |
| Insufficient reaction time | Extend the incubation period. | |
| Incomplete Photocleavage | Insufficient light exposure | Increase irradiation time or light intensity. |
| Light absorption by the medium | Use a buffer that is transparent at the irradiation wavelength. | |
| Biomolecule Damage | Reactive oxygen species (in CuAAC) | Use a copper-chelating ligand like THPTA and aminoguanidine.[4] |
| Photodamage | Optimize light exposure to the minimum required for cleavage. |
Conclusion
Nitrobenzyl acetamide derivatives functionalized for click chemistry represent a sophisticated class of tools for creating light-responsive biological systems. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments with a high degree of control over molecular interactions. By combining the precision of click chemistry with the on-demand nature of photocleavage, these reagents open up new avenues for targeted drug delivery, controlled enzyme activation, and the elucidation of complex biological pathways.
References
- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Invitrogen.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 171-181. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
- Merten, H., et al. (2016). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Designed Ankyrin Repeat Proteins (pp. 259-276). Humana Press, New York, NY.
-
Singh, A., et al. (2013). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 14(10), 3745-3752. [Link]
-
Scigine. (2020, September 15). Protein DNA Bioconjugate Protocol [Video]. YouTube. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
-
Kennedy, D. P., et al. (2009). Photoinduced release of Zn2+ with ZinCleav-1: a nitrobenzyl-based caged complex. Journal of the American Chemical Society, 131(48), 17590–17599. [Link]
-
Kim, M., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]
-
Hasan, A., et al. (1997). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Photochemistry and photobiology, 66(1), 51–56. [Link]
- Dhulipala, G., Rubio, M., Michael, K., & Miksovska, J. (2009). Thermodynamic profile for urea photo-release from a N-(2-nitrobenzyl) caged urea compound. The Journal of Physical Chemistry B, 113(36), 12378–12384.
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- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced release of Zn2+ with ZinCleav-1: a nitrobenzyl-based caged complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Note: Chemoselective Reduction of Nitro Groups in Chloroacetamide Intermediates
Executive Summary: The "Warhead" Paradox
In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs), the chloroacetamide moiety serves as a critical electrophilic "warhead" designed to form covalent bonds with cysteine residues in target proteins (e.g., BTK, EGFR).
A common synthetic bottleneck arises when a nitro group (
This Application Note details three field-proven, chemoselective protocols designed to reduce the nitro group while preserving the labile
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
The reduction of a nitro group requires the transfer of 6 electrons and 6 protons. The competition lies between the reduction of the nitrogen-oxygen bonds and the hydrogenolysis of the carbon-chlorine bond.
-
Pathway A (Desired):
(Nitro Reduction) -
Pathway B (Undesired):
(Hydrodehalogenation)
Why Pd/C Fails: Palladium facilitates the oxidative addition into the C-Cl bond, followed by reductive elimination in the presence of hydrogen. Why Fe/Sn Succeed: Dissolving Metal Reductions (Single Electron Transfer) rely on redox potentials that are generally insufficient to cleave the C-Cl bond under mild conditions, provided the pH is controlled.
Decision Matrix: Selecting Your Method
Figure 1: Decision matrix for selecting the optimal reduction protocol based on solubility and scale.
Comparative Analysis of Methods
| Feature | Method A: Fe / NH4Cl | Method B: SnCl2 | Method C: Na2S2O4 | Catalytic H2 (Pd/C) |
| Chemoselectivity | Excellent | Excellent | Very Good | Poor (Dehalogenation risk) |
| Reaction pH | Near Neutral (5.5 - 6.5) | Acidic | Basic/Neutral | Neutral |
| Workup Difficulty | Moderate (Iron sludge) | High (Emulsions) | Low (Aqueous wash) | Low (Filtration) |
| Scalability | High (Kg scale proven) | Low (Toxic waste) | Moderate | High |
| Atom Economy | Good | Poor (Stoichiometric Sn) | Good | Excellent |
Detailed Protocols
Method A: Activated Iron / Ammonium Chloride (The Gold Standard)
Recommended for: Gram-to-kilogram scale, robust substrates.
Principle: Iron powder acts as the electron source. Ammonium chloride acts as a weak proton donor (electrolyte), preventing the medium from becoming too basic (which would hydrolyze the amide) or too acidic (which might attack the product).
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (3.0 - 5.0 equiv) - Must be fine powder, <325 mesh preferred.
-
Ammonium Chloride (NH4Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1) or Methanol/THF/Water (2:2:1) for solubility.
Protocol:
-
Activation (Optional but Recommended): Wash the iron powder with 2% HCl for 1 minute, then rinse thoroughly with water and ethanol. This removes surface oxides and reduces induction time.
-
Setup: In a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring (magnetic stirring often fails with heavy iron loads), dissolve the substrate in the solvent mixture.
-
Addition: Add the NH4Cl and the Iron powder.
-
Reaction: Heat to 70°C (Reflux) . Vigorous stirring is critical to keep the iron suspended.
-
Monitoring: Monitor by LCMS. The reaction typically completes in 1–4 hours. Look for the disappearance of the Nitro peak (
) and appearance of the Aniline ( or depending on ionization). -
Workup (The Critical Step):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides.
-
Wash: Wash the Celite cake with hot ethanol.
-
Concentration: Concentrate the filtrate to remove organics.
-
Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (EtOAc).
-
Dry/Concentrate: Dry over
and concentrate.
-
Validation Check: Check
Method B: Stannous Chloride ( )
Recommended for: Small scale, highly lipophilic substrates insoluble in water/alcohol mixtures.
Principle:
Reagents:
Protocol:
-
Setup: Dissolve substrate in Ethanol or EtOAc.[1]
-
Addition: Add
in one portion. -
Reaction: Heat to 50–60°C . (Can often run at RT, but slower).
-
Workup (Emulsion Management):
-
Crucial Step: Adjust pH to ~8 using saturated Sodium Bicarbonate (
) or 1M NaOH. This precipitates tin hydroxides. -
Alternative: Add a 10% solution of Potassium Sodium Tartrate (Rochelle Salt) and stir for 1 hour. This chelates the tin and breaks the emulsion effectively.
-
Filter through Celite or extract directly if layers separate clearly.
Method C: Sodium Dithionite ( )
Recommended for: High-throughput screening, mild conditions, parallel synthesis.
Principle: Dithionite is a potent reducing agent in aqueous media. It is often used with a Phase Transfer Catalyst (PTC) for organic substrates.
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Dithionite (3.0 - 5.0 equiv)
-
Potassium Carbonate (
) (3.0 equiv) - Maintains pH. -
Viologen or TBAHS (Catalytic, 0.1 equiv) - Electron transfer agent/PTC.
-
Solvent: DMF/Water (9:[6]1) or DCM/Water (1:1).
Protocol:
-
Setup: Dissolve substrate in the organic solvent.
-
Solution Prep: Dissolve
and in water. -
Combination: Add the aqueous solution to the organic phase. Add the catalyst.
-
Reaction: Stir vigorously at Room Temperature or mild heat (40°C).
-
Workup: Separate layers. The product is usually in the organic layer. Wash with brine.[1][3]
Troubleshooting & QC
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (Fe) | Iron surface passivation | Add 1 drop of Acetic Acid or use "Activated Iron" (HCl wash). Increase stirring speed. |
| Dehalogenation Observed | Reaction too energetic or wrong metal | Ensure temperature is <80°C. Do not use Zn/HCl (too aggressive). Switch to SnCl2. |
| Product Trapped in Sludge | Iron oxides adsorbing product | Wash the Celite cake with 10% MeOH in DCM. |
| LCMS shows M-16 (Nitroso) | Incomplete reduction | Reaction stopped too early. Add more reducing agent and heat longer. |
Visualizing the Workup Flow (Fe/NH4Cl)
Figure 2: Workup workflow for Iron/Ammonium Chloride reduction to ensure maximum recovery.
References
-
Ramadas, K., & Srinivasan, N. (1992).[2] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, 22(22), 3189–3195.[2] Link
-
Bellamy, F. D., & Ou, K. (1984). "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 25(8), 839-842. Link
-
Romero, A. H., et al. (2013).[6] "A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite." Synthesis, 45, 2043-2050.[6] Link
-
Organic Chemistry Portal. "Reduction of Nitro Compounds." Link
-
Common Organic Chemistry. "Nitro Reduction: Fe/NH4Cl Conditions." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Managing Chloroacetyl Chloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for handling a common challenge in organic synthesis: the removal of unreacted chloroacetyl chloride from reaction mixtures. As a highly reactive bifunctional molecule, chloroacetyl chloride is a valuable building block, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its reactivity also necessitates careful planning for its removal post-reaction to ensure product purity and prevent unwanted side reactions.
This resource is structured as a series of frequently asked questions and troubleshooting scenarios. The aim is to move beyond simple procedural lists and delve into the chemical principles that underpin successful purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
General Considerations
Q1: What are the primary safety concerns when working with chloroacetyl chloride and its removal?
A1: Chloroacetyl chloride is a corrosive and toxic substance that reacts violently with water and other protic compounds like alcohols and amines.[1][3] The primary hazards include:
-
Generation of Hydrochloric Acid (HCl): Reaction with water, even atmospheric moisture, produces corrosive HCl gas.[4][5] This can cause severe respiratory tract irritation and damage to equipment. All manipulations should be performed in a well-ventilated fume hood.[6][7]
-
Lachrymator: It is a potent lachrymator, causing severe eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves, is mandatory.[5][7]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[5][7]
-
Exothermic Reactions: Quenching procedures can be highly exothermic. Therefore, slow, controlled addition of quenching agents to the cooled reaction mixture is crucial to manage the heat generated.
Always consult the Safety Data Sheet (SDS) before use and handle with extreme caution.[5][8]
Q2: I've completed my reaction. What is the first step I should consider for removing excess chloroacetyl chloride?
A2: The first and most critical step is to safely and effectively "quench" the unreacted chloroacetyl chloride. This involves converting the highly reactive acyl chloride into a less reactive and more easily removable derivative. The choice of quenching agent depends on the stability of your desired product and the solvent system.
Troubleshooting: Quenching & Work-up Procedures
Q3: My desired product is an amide, formed by reacting an amine with chloroacetyl chloride. How should I quench the excess reagent?
A3: A common and effective method is to use an aqueous quench. Since your product is an amide, it is likely stable to aqueous conditions.
-
Principle: Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and HCl.[4] The chloroacetic acid is water-soluble and can be easily separated from your organic product during an extractive work-up.
Experimental Protocol: Aqueous Quench and Extraction
-
Cooling: Cool the reaction vessel in an ice-water bath to manage the exothermic nature of the quench.
-
Quenching: Slowly and carefully add the reaction mixture to a separate flask containing ice-cold water or a dilute aqueous base (e.g., sodium bicarbonate solution). The base will neutralize the HCl formed during the reaction and quench.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the desired product with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the crude product.
Q4: I've noticed a sticky or oily product after quenching in water instead of a precipitate. What should I do?
A4: This is a common issue, particularly if the product has a lower melting point or is not highly crystalline. Instead of filtration, an extractive work-up is the recommended approach.
-
Causality: The "sticky product" is likely your desired compound, which is not precipitating cleanly from the aqueous mixture. Pouring the reaction mixture into cold water is intended to precipitate the product, but this is only effective for solid, insoluble compounds.[9][10]
-
Solution: Proceed with a standard liquid-liquid extraction as described in the protocol above (A3). The organic solvent will dissolve your product, allowing for its separation from the aqueous phase containing the quenched chloroacetyl chloride byproducts.[10]
Q5: My product contains a functional group that is sensitive to water (e.g., another acyl chloride, a silyl ether). How can I remove unreacted chloroacetyl chloride?
A5: In this scenario, an aqueous quench must be avoided. A non-aqueous work-up is necessary.
-
Option 1: Quenching with an Alcohol:
-
Principle: Chloroacetyl chloride reacts with alcohols to form the corresponding ester (e.g., ethyl chloroacetate if ethanol is used) and HCl.[11][12] This ester is typically more volatile than the desired product and can be removed under high vacuum or by chromatography.
-
Procedure: Cool the reaction mixture and add a slight excess of a simple, anhydrous alcohol like methanol or ethanol. The reaction is still exothermic, so slow addition is key.
-
-
Option 2: Distillation (for volatile products):
-
Principle: If your desired product has a significantly different boiling point from chloroacetyl chloride (Boiling Point: 105-106 °C), fractional distillation can be an effective purification method.[1][13]
-
Considerations: This is most suitable when the product is thermally stable and more volatile than the starting material or any polymeric byproducts.
-
-
Option 3: Chromatographic Purification:
-
Principle: Direct loading of the crude reaction mixture onto a silica gel column for purification. The highly polar chloroacetyl chloride and its byproducts will have different retention times than your less polar product.
-
Caveat: Chloroacetyl chloride can react with the silica gel or residual water in the solvent. It is often preferable to perform a preliminary non-aqueous quench before chromatography.
-
Advanced Purification Techniques
Q6: My product and chloroacetyl chloride are difficult to separate by extraction or distillation. Are there other methods?
A6: Yes, for challenging separations, more advanced techniques can be employed.
-
Azeotropic Distillation: This technique involves adding a substance (an azeotrope-former) to the mixture that forms a constant-boiling-point mixture (an azeotrope) with one of the components. This can facilitate the separation of compounds with close boiling points. For instance, hydrocarbons like heptane can form an azeotrope with chloroacetyl chloride, allowing for its removal at a lower temperature.[14]
-
Scavenger Resins: These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution. An amine-based scavenger resin could be used to react with the excess chloroacetyl chloride, forming a resin-bound amide. The solid resin can then be simply filtered off, leaving the purified product in solution.
Data Summary
Table 1: Physical Properties of Chloroacetyl Chloride and Common Quenching Byproducts
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| Chloroacetyl Chloride | 112.94 | 105-106[1][13] | Reacts violently[1][4] |
| Chloroacetic Acid | 94.50 | 189 | Very soluble |
| Ethyl Chloroacetate | 122.55 | 144-146 | Slightly soluble |
| Hydrochloric Acid | 36.46 | -85.05 | Very soluble |
This table highlights the significant difference in water solubility between chloroacetyl chloride and its primary aqueous quench product, chloroacetic acid, which is the basis for effective extractive work-up.
References
-
Wikipedia. (2023). Chloroacetyl chloride. Retrieved from [Link]
-
ChemBK. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
Inchem.org. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]
-
KSC. (n.d.). Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. Retrieved from [Link]
-
Sunrise Group. (n.d.). Chloroacetyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Retrieved from [Link]
- Horsley, L. H. (1973). U.S. Patent No. 3,763,023. U.S.
-
Zauxi. (n.d.). Chloroacetyl Chloride Production Line. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. Retrieved from [Link]
- Singh, R., et al. (2017). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU.
- European Patent Office. (1981).
- European Patent Office. (1983).
- Journal of Chemical Education. (1993). Kinetic study of the reaction between ethanol and chloroacetyl chloride in chloroform. 80(1), 83.
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]
- PubMed. (2006). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. J Org Chem, 71(19), 7185-94.
-
Yufeng. (2023). Process For The Preparation Of Chloroacetyl Chloride. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Manufacturing of chloroacetylchloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
- Ovid. (2017). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 148, 93-99.
-
Brainly.in. (2018). Chloroacetyl chloride reaction with alcohol. Retrieved from [Link]
-
Reddit. (2023). Acylation with chloroacetyl chloride. Retrieved from [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
YouTube. (2020). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Problem regarding post synthetic workup?. Retrieved from [Link]
- MDPI. (2022).
Sources
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemtrack.org [chemtrack.org]
- 7. ICSC 0845 - CHLOROACETYL CHLORIDE [inchem.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chloroacetyl Chloride - Carbonyl Compounds and Derivatives - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 14. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
Technical Support Center: N-Methylation of Nitrobenzyl Acetamides
Welcome to the technical support center for optimizing the N-methylation of nitrobenzyl acetamides. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this transformation. N-methylated amides are crucial motifs in pharmaceuticals, as methylation can significantly enhance properties like metabolic stability, membrane permeability, and binding affinity.[1][2] However, the N-methylation of amides, particularly those with functional groups like the nitro group, presents unique challenges.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: Why is the N-methylation of an amide generally more difficult than the N-methylation of an amine?
The difficulty arises from the reduced nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This resonance stabilization makes the nitrogen less electron-rich and therefore a weaker nucleophile compared to an amine nitrogen. Consequently, more forcing conditions, such as stronger bases and higher temperatures, are often required to achieve methylation.[4]
Q2: What is the fundamental mechanism for N-methylation of a primary amide?
The reaction typically proceeds via a two-step sequence:
-
Deprotonation: A base removes the acidic proton from the amide nitrogen, generating an amidate anion. This is often the rate-limiting step.
-
Nucleophilic Attack: The resulting amidate anion acts as a nucleophile, attacking the methylating agent (e.g., methyl iodide) in an SN2 reaction to form the N-methylated product.
Caption: General mechanism of amide N-methylation.
Q3: How does the nitrobenzyl group in my substrate affect the reaction?
The nitro group is a strong electron-withdrawing group. This has two main consequences:
-
Increased Acidity: It increases the acidity of the amide N-H proton, making deprotonation easier. This can be advantageous, potentially allowing for the use of milder bases compared to amides without such electron-withdrawing groups.[3]
-
Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions (e.g., using H₂ and some transition metal catalysts), which would lead to undesired byproducts.[5][6] It is crucial to select a methylation method that is compatible with the nitro functionality.
Troubleshooting Guide
This section addresses common problems encountered during the N-methylation of nitrobenzyl acetamides.
Problem: Low to No Conversion of Starting Material
You've run the reaction, but TLC or LC-MS analysis shows predominantly unreacted starting material.
| Potential Cause | Scientific Rationale & Explanation | Actionable Solution |
| 1. Ineffective Deprotonation | The pKa of the amide N-H, while lowered by the nitro group, may still be too high for the chosen base. If the amidate anion is not formed efficiently, the reaction cannot proceed. | Switch to a stronger base. Carbonate bases are often effective. For example, cesium carbonate (Cs₂CO₃) is frequently more effective than potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) due to its higher solubility and the "caesium effect," which leads to a more reactive, "naked" anion.[7][8] |
| 2. Insufficient Reaction Temperature | The overall reaction has an activation energy barrier that must be overcome. Amide methylation often requires elevated temperatures to achieve a reasonable reaction rate. | Increase the reaction temperature. Gradually increase the temperature in 10-20 °C increments. A common temperature for these reactions is 120 °C in a high-boiling solvent like toluene or DMF.[9][10] |
| 3. Poor Reagent Quality | The presence of water can quench the base and the amidate anion. Impurities in the methylating agent or solvent can inhibit the reaction. | Ensure anhydrous conditions. Use freshly dried, high-purity solvents. Use a fresh bottle of the methylating agent and base. Store reagents under an inert atmosphere (e.g., Argon or Nitrogen).[8] |
Problem: Significant Formation of Over-Methylated Product
The desired mono-methylated product is formed, but a significant amount of the N,N-dimethylated byproduct is also present.
| Potential Cause | Scientific Rationale & Explanation | Actionable Solution |
| 1. Highly Reactive Methylating Agent | Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate are highly reactive and can lack selectivity, leading to a second methylation event.[3][9] The initially formed N-methyl amide can be deprotonated and react again. | Use a milder, sterically hindered methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) is an excellent choice. It is a solid, non-toxic reagent that delivers a single methyl group with high monoselectivity, as the bulky ammonium salt byproduct hinders a second alkylation.[7][9][10] |
| 2. Excessively Basic Conditions | Using a very strong base or a large excess of base can maintain a high concentration of the amidate anion, promoting the second methylation step. | Optimize the base. Use a milder base like Cs₂CO₃.[7][8] Use a stoichiometric amount (e.g., 2 equivalents) rather than a large excess. |
| 3. Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed can provide the opportunity for the slower, second methylation to occur. | Monitor the reaction closely. Use TLC or LC-MS to track the disappearance of the starting material and the formation of the product. Quench the reaction as soon as full conversion is achieved.[8] |
Caption: Troubleshooting workflow for N-methylation.
Problem: Formation of O-Methylated Byproduct
An isomer is detected, which mass spectrometry confirms to be an O-methylated product (an imidate ester).
| Potential Cause | Scientific Rationale & Explanation | Actionable Solution |
| 1. Ambident Nucleophile | The amidate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. While N-alkylation is usually thermodynamically favored, O-alkylation can occur, especially under certain conditions. | The choice of solvent and counter-ion can influence the N/O selectivity. Hard cations (like Li⁺) tend to associate with the hard oxygen atom, favoring N-alkylation. Polar aprotic solvents (like DMSO) can also favor N-alkylation.[11] However, the most robust solution is often changing the methylation strategy entirely. |
| 2. Inappropriate Reagent System | Some reagent systems are more prone to O-alkylation than others. For example, direct methylation with highly reactive agents like methyl iodide can sometimes lead to mixtures.[11] | A switch to a more selective protocol, such as the PhMe₃NI method, typically circumvents this issue, showing excellent selectivity for N-methylation.[7][10] Alternatively, a two-step procedure involving silylation followed by a Chapman-type rearrangement can provide high selectivity for the N-methylated product.[11] |
Caption: Competing N- vs. O-alkylation pathways.
Recommended Experimental Protocol
Based on current literature, the following protocol using phenyl trimethylammonium iodide (PhMe₃NI) is highly recommended for achieving clean, high-yielding, and selective mono-N-methylation of nitrobenzyl acetamides.[7][9][10] This method avoids many of the pitfalls of traditional agents, such as over-methylation and the use of highly toxic reagents.[3]
Protocol: Monoselective N-Methylation using PhMe₃NI
Materials:
-
Nitrobenzyl acetamide substrate (1.0 equiv)
-
Phenyl trimethylammonium iodide (PhMe₃NI) (2.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Reaction vial with a screw cap and magnetic stir bar
Procedure:
-
Vessel Preparation: To an 8 mL glass vial equipped with a magnetic stir bar, add the nitrobenzyl acetamide (e.g., 100 mg, 1 equiv), PhMe₃NI (2.5 equiv), and Cs₂CO₃ (2 equiv).
-
Inerting: Seal the vial with a septum screw cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.23 M with respect to the substrate.
-
Reaction: Replace the septum cap with a solid screw cap. Place the vial in a preheated heating block at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (after cooling) and analyzing by TLC or LC-MS. Typical reaction times are 12-24 hours.[7][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (e.g., 2 mL) to the vial.
-
Extract the product into an organic solvent like ethyl acetate (EtOAc) three times (e.g., 3 x 15 mL).
-
Combine the organic layers, wash once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-methylated nitrobenzyl acetamide.[7]
References
-
Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. PNAS. Available at: [Link]
-
Review on N-methylation - The Curious Wavefunction. Available at: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. Available at: [Link]
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available at: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available at: [Link]
-
Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters. Available at: [Link]
-
Pd/Ni catalyzed selective N–H/C–H methylation of amides by using peroxides as the methylating reagents via a radical process. Organic Chemistry Frontiers. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]
-
Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Figshare. Available at: [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. Available at: [Link]
-
Catalytic processes for the N‐methylation of amide. ResearchGate. Available at: [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]
- CN109134270B - A kind of reaction method of nitro compound N-methylation. Google Patents.
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]
-
N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. Available at: [Link]
-
Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. Available at: [Link]
-
N-Methylation of amines or nitrobenzenes with various methylation agents. ResearchGate. Available at: [Link]
-
Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Scientific Update. Available at: [Link]
-
Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Chemistry – A European Journal. Available at: [Link]
-
Additive-free Pd/In2O3 Catalyzed N-methylation of Primary Amides using Formic Acid. ChemRxiv. Available at: [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. Available at: [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]
-
Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. Available at: [Link]
Sources
- 1. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
Technical Support Center: Purification of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
Document ID: TSC-PUR-042 Status: Active Last Updated: February 16, 2026 Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts
Executive Summary
This guide provides technical support for the purification of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide , a critical intermediate often used in the synthesis of heterocyclic bioactive compounds. Due to the presence of the reactive
This document outlines a validated Two-Solvent Recrystallization protocol designed to maximize purity (>98% HPLC) while preserving the integrity of the labile C-Cl bond.
Module 1: The "Golden Path" Protocol
Solvent System Selection Logic
We recommend Ethyl Acetate (EtOAc) and n-Heptane as the primary solvent system.
-
Why not Ethanol/Water? While common for amides, the
-chloro group is susceptible to solvolysis (nucleophilic attack) by water or alcohols at high temperatures, especially if traces of basic amine starting material remain. EtOAc is aprotic and chemically inert toward the alkyl chloride. -
Why Heptane? It acts as an ideal anti-solvent to induce controlled crystallization without freezing the impurity (unreacted amine) into the lattice.
Step-by-Step Methodology
Pre-Requisite: Acid Wash (Critical)
Before recrystallization, the crude solid must be free of unreacted N-methyl-3-nitrobenzylamine. Basic amines catalyze the polymerization of
-
Dissolve crude material in Dichloromethane (DCM).
-
Wash with 1M HCl (cold, 2x).
-
Wash with Brine (1x).
-
Dry over
, filter, and concentrate to a solid.
Recrystallization Protocol
1. Dissolution:
-
Transfer the acid-washed solid to an Erlenmeyer flask.
-
Add Ethyl Acetate (approx. 2-3 mL per gram of solid).
-
Heat to a gentle reflux (
) with magnetic stirring. -
Note: If the solution is dark/opaque, perform a hot filtration through a Celite pad to remove insoluble inorganic salts.
2. The Cloud Point:
-
Maintain reflux. Add n-Heptane dropwise down the condenser or side of the flask.
-
Continue addition until a persistent turbidity (cloudiness) is observed.[1][2]
-
Add just enough EtOAc (dropwise) to clear the solution again.
3. Controlled Cooling:
-
Remove from heat.[2][3][4] Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Technical Insight: Rapid cooling on glass/benchtop induces "oiling out" (liquid-liquid phase separation) rather than crystallization.
4. Collection:
-
Once at room temperature, cool in an ice bath (
) for 30 minutes. -
Wash the cake with cold Heptane/EtOAc (4:1 ratio).
-
Dry under vacuum at
(Do not exceed to prevent thermal degradation).
Module 2: Troubleshooting Matrix
Use this matrix to diagnose issues during the purification process.
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product forms a liquid layer at the bottom instead of crystals) | Solution cooled too fast or impurity profile is too high. | 1. Reheat to dissolve the oil.2. Add a seed crystal of pure product.3. Stir vigorously while cooling to induce nucleation.4. Add slightly more EtOAc to lower saturation. |
| Low Yield (<50%) | Too much solvent used or product is too soluble in the mother liquor. | 1. Concentrate the mother liquor by 50% and repeat cooling.2. Increase the ratio of Heptane (Anti-solvent) in the next run. |
| Persistent Yellow Color | Nitro-based impurities trapped in the crystal lattice. | 1. Perform a carbon treatment: Add activated charcoal to the hot EtOAc solution, stir for 5 mins, then hot filter.2. Recrystallize from MTBE/Methanol (5:1) as an alternative system. |
| Melting Point Depression (Wide range) | Solvent inclusion or hydrolysis product (alcoholysis). | 1. Dry the sample for 12h under high vacuum.2. Check NMR for ethyl ether formation (if Ethanol was used). Switch to EtOAc/Heptane. |
Module 3: Visualization & Logic
Figure 1: Recrystallization Workflow
Caption: Logical flow for the purification of labile alpha-chloroacetamides.
[6][7][8]
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol or Methanol for this recrystallization?
Technical Answer: While alcohols are excellent solvents for amides, we advise caution. The
-chloro moiety is an electrophile. Prolonged heating in protic solvents (alcohols), especially if the pH is not strictly neutral, can lead to the displacement of the chloride by the alkoxide (forming the ether analog). If you must use alcohols, use Isopropanol (IPA) as it is less nucleophilic than Methanol, or ensure the heating time is minimized.
Q2: The material is irritating my eyes/skin. What is happening?
Safety Warning: This compound is an alkylating agent and a potent sensitizer (lachrymator). It can covalently bind to cysteine residues in proteins. [6] * Action: Always handle in a fume hood.
Decontamination: Spills should be treated with a dilute solution of aqueous ammonia or sodium thiosulfate to quench the reactive alkyl chloride before cleaning.
Q3: How do I store the purified material?
Recommendation: Store in a tightly sealed container at 2-8°C , protected from light. Moisture can slowly hydrolyze the C-Cl bond over months, releasing HCl and degrading the compound.
Q4: I see a small impurity at ~1.5 mins in UPLC that wasn't there before. What is it?
Diagnostic: If you used Acetone or heated the material excessively, this is likely the Finkelstein product (if iodide was present) or a hydrolysis byproduct (hydroxy-acetamide). If the impurity mass is +14 or +28, check for methyl/ethyl ester formation from solvent interaction.
References
-
CN111004141A. (2020).[4] Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1927). Chloroacetamide.[7][6][8][9] Org. Synth. 1927, 7,[1] 16. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. reddit.com [reddit.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. youtube.com [youtube.com]
- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solving Solubility Challenges of Nitrobenzyl Acetamides in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing a common yet critical challenge in experimental workflows: the poor aqueous solubility of nitrobenzyl acetamides. As a class of compounds frequently utilized in drug discovery and chemical biology, their inherent hydrophobicity often leads to precipitation in the aqueous buffers required for biological assays. This guide is designed to provide you, our fellow researchers and scientists, with a comprehensive, scientifically-grounded framework for troubleshooting and overcoming these solubility issues. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility of nitrobenzyl acetamides.
Q1: What are nitrobenzyl acetamides, and why are they poorly soluble in aqueous buffers?
Nitrobenzyl acetamides are organic molecules characterized by a benzene ring substituted with both a nitro group (-NO₂) and an acetamide group (-NHCOCH₃), often with additional alkyl or other functional groups. The core of the issue lies in the molecule's overall nonpolar nature. The benzene ring is inherently hydrophobic, and while the nitro and acetamide groups add some polarity, the carbon skeleton often dominates, making the compound resistant to dissolving in polar solvents like water.[1] Dissolving a substance requires solvent molecules to surround the solute molecules, a process that is energetically unfavorable when a large, nonpolar surface is introduced into the highly ordered hydrogen-bonding network of water.[2]
Q2: What are the primary factors that control the solubility of my compound?
Several key factors dictate the solubility of any compound in an aqueous buffer. Understanding these is the first step to effective troubleshooting.
-
pH: Most drug compounds are ionizable, meaning their charge state can change with pH.[3] For a weakly acidic or basic compound, solubility is highly pH-dependent.[3][4]
-
Temperature: For most solid organic compounds, solubility increases with temperature as the additional energy helps overcome the forces holding the crystal lattice together.[5][6]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[7][8][9]
-
Buffer Composition: The specific ions in your buffer can sometimes interact with your compound, either enhancing or decreasing solubility. For example, phosphate buffers are known to sometimes form complexes with divalent cations, which could indirectly affect your system.[10]
-
Molecular Size and Structure: Larger molecules are generally harder to solvate and thus less soluble.[5][8] The specific arrangement of functional groups also plays a significant role.
Q3: How does the choice of buffer affect my experiment?
The buffer you choose is critical not just for pH maintenance, but also for its compatibility with your compound and downstream assay. Different buffers have optimal pH ranges and distinct chemical properties.
| Buffer System | Typical pH Range | Key Considerations |
| Phosphate (PBS) | 5.8 - 8.0 | Physiologically relevant ionic strength. Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. Temperature can affect pKa.[10][11] |
| Tris | 7.0 - 9.0 | Widely used in molecular biology. Its pH is highly sensitive to temperature changes. Can interact with some enzymes.[11] |
| HEPES | 6.8 - 8.2 | Often favored in cell culture because its pKa is less sensitive to temperature and it doesn't typically bind metal ions.[11][12] |
| Acetate | 3.6 - 5.6 | Useful for experiments requiring acidic conditions.[11][12] |
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, question-and-answer guide to directly address solubility problems you may encounter during your experiments.
Q4: My nitrobenzyl acetamide powder is not visibly dissolving in my prepared aqueous buffer. What are the first things I should try?
When initial dissolution fails, a systematic approach is key. This workflow helps rule out simple physical issues before moving to more complex chemical modifications.
Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a High-Concentration Stock: Dissolve your nitrobenzyl acetamide in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Determine Final Co-solvent Concentration: Critically, determine the maximum percentage of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability). This is often between 0.1% and 1%.
-
Serial Dilution (Recommended): Instead of a single large dilution, perform serial dilutions. For example, dilute your 50 mM stock in DMSO to 5 mM in DMSO first.
-
Final Dilution: Add a small volume of your stock solution to the aqueous buffer while vortexing the buffer. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Observation: Observe the solution carefully. If it remains clear, you have successfully prepared your working solution. If it turns cloudy or you see precipitate, you may need to increase the final co-solvent percentage (if tolerable) or try an alternative strategy.
Commonly Used Co-solvents:
| Co-solvent | Polarity | Notes |
| DMSO | Highly Polar Aprotic | Excellent solubilizing power for many organic compounds. Can be toxic to cells at >1% v/v. [13] |
| Ethanol | Polar Protic | Less toxic than DMSO but may have lower solubilizing power for very hydrophobic compounds. [8][] |
| Polyethylene Glycol (PEG 300/400) | Polar | Generally low toxicity and often used in parenteral formulations. [8] |
| Propylene Glycol | Polar | Another low-toxicity option commonly used in pharmaceutical formulations. [8] |
Q6: Can I use pH to increase the solubility of my nitrobenzyl acetamide?
Yes, if your compound has an ionizable group, pH adjustment is a powerful tool. [15][16]The acetamide group contains a nitrogen atom that can be weakly basic, while other substituents on the molecule could be acidic. The solubility of a compound is lowest at its isoelectric point and increases as it becomes more charged.
-
For weakly acidic compounds, solubility increases as the pH rises above the pKa (deprotonation leads to a charged anion). [3][17]* For weakly basic compounds, solubility increases as the pH falls below the pKa (protonation leads to a charged cation). [3][17] Protocol: pH-Based Solubility Screen
-
Estimate pKa: Use chemical prediction software (e.g., ChemDraw, MarvinSketch) to estimate the pKa of your specific nitrobenzyl acetamide. This will tell you if it's likely to be acidic or basic and in what pH range its charge state will change.
-
Prepare a Series of Buffers: Make small volumes of buffers spanning a range of pH values around the predicted pKa (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
Test Solubility: Add a small, known amount of your compound to each buffer and attempt to dissolve it using the physical methods from Q4.
-
Analyze and Select: Identify the pH at which your compound is most soluble. You must then confirm that this optimal pH is compatible with your biological assay. According to Le Châtelier's Principle, adding acid (H⁺) to a solution of a salt with a basic anion will drive the equilibrium to dissolve more of the solid. [17][18]
Q7: I'm limited to a very low co-solvent concentration and a fixed physiological pH. What other options do I have?
When traditional methods are incompatible with your experimental constraints, advanced formulation strategies are necessary. The most common and effective of these is the use of cyclodextrins.
The Mechanism of Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. Their exterior is hydrophilic (water-soluble), while their internal cavity is hydrophobic. [19][20]This structure allows them to encapsulate a poorly soluble "guest" molecule, like your nitrobenzyl acetamide, within their hydrophobic core. [21][22]The resulting "inclusion complex" presents a hydrophilic exterior to the water, effectively solubilizing the entire package. [19]
Protocol: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1-10% (w/v) or higher, depending on the required solubility enhancement.
-
Add Compound: Add your nitrobenzyl acetamide directly to the cyclodextrin-containing buffer.
-
Facilitate Complexation: Vortex or sonicate the mixture for an extended period (30 minutes to several hours) at room temperature or with gentle heat to facilitate the formation of the inclusion complex.
-
Clarify Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining undissolved material.
-
Use the Supernatant: The clear supernatant contains your solubilized compound, ready for use in your experiment. It is advisable to determine the final concentration of your compound in this solution via UV-Vis spectroscopy or HPLC.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences. [Link]
-
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). Preprints.org. [Link]
-
8.11 pH and Solubility. (n.d.). AP Chemistry. [Link]
-
pH and Solubility - AP Chem. (2025, August 15). Fiveable. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]
-
General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. (n.d.). PubMed. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]
-
PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. [Link]
-
SOLUBILITY. (n.d.). University of Wisconsin-Green Bay. [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. (n.d.). National Center for Biotechnology Information. [Link]
-
Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. [Link]
-
Effect of pH on Solubility — Overview & Examples. (n.d.). Expii. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2025, August 6). ResearchGate. [Link]
-
How Do Biological Buffers Work? (2025, October 9). The Science Blog - Chemical Manufacturing. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. [Link]
-
Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). PharmaTutor. [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010, June 30). PubMed. [Link]
-
Factors Affecting Solubility. (n.d.). BYJU'S. [Link]
-
Unit 4: Solubility and Factors Affecting Solubility. (n.d.). StudySmarter US. [Link]
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- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. web.viu.ca [web.viu.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. byjus.com [byjus.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ijpbr.in [ijpbr.in]
- 9. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dalochem.com [dalochem.com]
- 12. msesupplies.com [msesupplies.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. fiveable.me [fiveable.me]
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- 22. scielo.br [scielo.br]
Technical Support Center: Stability of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
Welcome to the technical support center for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document will address common questions and concerns regarding the stability of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide at room temperature, offering insights into its handling, storage, and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide at room temperature?
A1: Based on its chemical structure, the two primary stability concerns for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide are its susceptibility to hydrolysis and photodegradation. The chloroacetamide functional group can undergo hydrolysis, while the nitrobenzyl group is inherently sensitive to light.
Q2: What are the likely degradation products of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide?
A2: The potential degradation products are primarily formed through two pathways:
-
Hydrolysis: The chloroacetamide moiety is susceptible to both acid and base-catalyzed hydrolysis.[1] This can result in the substitution of the chlorine atom to form N-methyl-N-(3-nitro-benzyl)-2-hydroxy-acetamide or cleavage of the amide bond to yield 3-nitrobenzylamine and chloroacetic acid.
-
Photodegradation: The 3-nitrobenzyl group is known to be photolabile. Upon exposure to light, particularly in the UV range, it can undergo complex reactions, potentially leading to the formation of nitrosobenzyl derivatives and other photoproducts.[2][3][4]
Q3: What are the recommended storage conditions for 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide to ensure its stability?
A3: To minimize degradation, 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide should be stored in a cool, dry, and dark environment. It is advisable to store the compound in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: How can I assess the purity and degradation of my 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and to detect and quantify any degradation products.[5][6][7] An ideal method would be a reverse-phase HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the parent compound and its potential nitro-containing degradants absorb. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Perform a purity check using a validated stability-indicating HPLC method. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments. 4. Always prepare solutions fresh before use and minimize their exposure to light and ambient moisture. |
| Appearance of new, unidentified peaks in HPLC chromatograms over time. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to identify the degradation products. 2. Based on the identity of the degradants, determine the likely degradation pathway (hydrolysis or photolysis). 3. Implement stricter storage and handling protocols to mitigate the identified degradation pathway. For example, if photolysis is suspected, work under amber light and use amber-colored vials. |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or absorption of moisture. | 1. Do not use the compound if its physical appearance has changed. 2. Discard the compromised vial and obtain a fresh one. 3. Review your storage procedures to ensure containers are tightly sealed and stored in a desiccator if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[8][9][10][11][12]
Objective: To intentionally degrade 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photodegradation: Expose a 100 µg/mL solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. Keep a control sample wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Optimization: The gradient, mobile phase composition, and pH may need to be optimized to achieve adequate separation of all peaks.
Visualizations
Caption: Potential degradation pathways of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. seas.upenn.edu [seas.upenn.edu]
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- 5. research.monash.edu [research.monash.edu]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saudijournals.com [saudijournals.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biomedres.us [biomedres.us]
- 10. pharmtech.com [pharmtech.com]
- 11. chiral-labs.com [chiral-labs.com]
- 12. jddtonline.info [jddtonline.info]
Optimizing pH for nucleophilic attack on chloroacetamide electrophiles
Topic: Optimizing pH for Nucleophilic Attack on Chloroacetamide Electrophiles Ticket ID: CHEM-BIO-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The Mechanistic Basis
Why is my reaction rate fluctuating?
The reaction between a cysteine thiol and a chloroacetamide electrophile follows an SN2 mechanism .[1] This is a bimolecular substitution where the nucleophile attacks the
The Critical Insight: The neutral thiol (
-
At pH < pKa: The population of reactive thiolate is low; reaction kinetics are sluggish.
-
At pH > pKa: Thiolate population maximizes, but competition from hydroxide (hydrolysis) and amine nucleophiles (lysine off-target) increases.
Visualization: The pH-Reactivity Landscape
The following diagram illustrates the divergent pathways determined by pH.
Figure 1: Mechanistic divergence of chloroacetamide reactivity based on pH environment. Green path indicates the optimal window for specific bioconjugation.
Optimization Data & Heuristics
The "Goldilocks" Zone
For most solvent-exposed cysteines (pKa ~8.3), the optimal pH window is 7.5 to 8.5 .
| Parameter | pH 6.0 - 7.0 | pH 7.5 - 8.5 (Target) | pH > 9.0 |
| Cysteine State | Mostly Protonated ( | Mix ( | Mostly Thiolate ( |
| Reaction Rate | Slow / Negligible | Moderate to Fast | Very Fast |
| Selectivity | High (Cys only) | High (Cys dominant) | Low (Cys + Lys + His) |
| Warhead Stability | Stable | Stable (<5% hydrolysis/day) | Unstable (Rapid Hydrolysis) |
| Use Case | Hyper-reactive active sites | Standard Labeling/Inhibition | Rapid labeling (risk of noise) |
Expert Insight: The Microenvironment Effect
Do not assume all cysteines behave the same. A cysteine located near a basic residue (e.g., Histidine, Lysine) may have a perturbed pKa as low as 3.5-5.0 due to the inductive effect.
-
Implication: If targeting a catalytic cysteine (often low pKa), you can (and should) lower the pH to 6.0–6.5. This maintains reactivity at the target site while suppressing background noise from solvent-exposed, normal pKa cysteines.
Troubleshooting Guide (Q&A)
Issue: Low Yield / Slow Kinetics
Q: I am incubating my protein with a chloroacetamide probe at pH 7.2 for 1 hour, but labeling is <10%. Should I increase the concentration?
A: Before increasing concentration (which increases non-specific binding risk), increase the pH . At pH 7.2, a standard cysteine (pKa ~8.[2]3) is only ~7% deprotonated.
-
Step 1: Adjust buffer to pH 8.0. This increases the thiolate population to ~33% (a ~4.5x increase in effective nucleophile concentration).
-
Step 2: Ensure your buffer does not contain competing nucleophiles (e.g., avoid
-mercaptoethanol or DTT during the reaction; TCEP is safe).
Issue: High Background / Off-Target Labeling
Q: I see multiple bands on my gel or promiscuous labeling in MS. Is my probe too reactive?
A: You are likely operating above the selectivity threshold .
Chloroacetamides are less reactive than iodoacetamides, but at pH > 8.5, the
-
Solution: Lower the pH to 7.5.
-
Check: Perform a "Lysine Control" experiment. Pre-block cysteines with iodoacetamide (high conc) at pH 8.0, then add your probe. If signal persists, it is non-cysteine reactivity.
Issue: Probe Instability
Q: My chloroacetamide stock seems to lose potency over time in buffer.
A: Chloroacetamides are susceptible to hydrolysis, generating the inactive hydroxy-acetamide.
-
Fact: While more stable than iodoacetamides, hydrolysis accelerates logarithmically with pH.
-
Protocol: Never store the electrophile in aqueous buffer. Prepare stocks in dry DMSO. Dilute into buffer immediately before use. If long incubations (>4 hours) are required at pH > 8, replenish the electrophile halfway through.
Standard Operating Procedure: pH Titration for Kinetic Profiling
Use this protocol to determine the optimal pH for your specific protein-ligand pair.
Materials:
-
Buffer A: 50 mM MES, 150 mM NaCl, pH 6.0
-
Buffer B: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Buffer C: 50 mM TRIS, 150 mM NaCl, pH 8.5
-
Quench Solution: 100 mM DTT (freshly prepared)
Workflow:
-
Preparation: Aliquot protein (1
M final) into three tubes containing Buffer A, B, and C. -
Initiation: Add Chloroacetamide probe (10
M final, 10x excess). -
Incubation: Incubate at 25°C.
-
Time-points: Remove aliquots at 15, 30, and 60 minutes.
-
Quenching: Immediately add Quench Solution (final 10 mM DTT) to stop the reaction.
-
Readout: Analyze via Intact Protein LC-MS or SDS-PAGE.
-
Success Metric: Identify the lowest pH that achieves >80% labeling within 60 minutes.
-
Visualization: Troubleshooting Decision Tree
Figure 2: Logic flow for troubleshooting covalent labeling efficiency and specificity.
References
-
Lindley, H. (1959).[3] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574.
-
Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26.
-
Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets).
Sources
Technical Support Center: Troubleshooting the Schotten-Baumann Acylation
Welcome to our dedicated technical support guide for the Schotten-Baumann acylation. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize this robust yet sometimes challenging reaction. Here, we address common issues encountered during the synthesis of amides and esters from acyl chlorides and nucleophiles like amines and alcohols. Our approach is to not only provide solutions but to also explain the underlying chemical principles to empower you in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a very low conversion of my starting amine/alcohol to the desired amide/ester. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge in Schotten-Baumann reactions and can often be attributed to several factors. Let's break down the potential culprits and their solutions.
Core Issue: Ineffective Acylation
The primary reason for low yield is often the failure of the nucleophile (your amine or alcohol) to efficiently attack the acyl chloride. This can be due to issues with the nucleophile's reactivity, competing side reactions, or improper reaction conditions.
Troubleshooting Steps & Scientific Rationale:
-
Ensure Proper pH Control and Sufficient Base : The base plays a crucial dual role in the Schotten-Baumann reaction. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3][4] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2][4][5] Secondly, for alcohol nucleophiles (especially phenols), the base deprotonates the alcohol to form a more potent alkoxide or phenoxide nucleophile.[5]
-
Protocol : Use at least one equivalent of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). A common practice is to use a 10% aqueous solution of the base.[6][7] For weakly nucleophilic amines, consider using a stronger organic base like pyridine, which can also act as a nucleophilic catalyst.[1][3][4]
-
-
Minimize Acyl Chloride Hydrolysis : A significant competing reaction is the hydrolysis of the highly reactive acyl chloride by water, which forms the corresponding carboxylic acid.[8][9][10] This side reaction consumes your electrophile and reduces the overall yield.
-
Protocol : The classic "Schotten-Baumann conditions" utilize a two-phase solvent system (e.g., dichloromethane/water or diethyl ether/water) to mitigate this.[5][11] The amine and acyl chloride remain primarily in the organic phase, while the base is in the aqueous phase.[11][12] The reaction occurs at the interface. Add the aqueous base slowly while vigorously stirring the reaction mixture to create an emulsion.[5] This maximizes the interfacial area, promoting the reaction between the nucleophile and the acyl chloride over the hydrolysis of the latter.
-
-
Verify Reagent Quality and Stoichiometry : Impure or degraded reagents can significantly impact your reaction.
-
Protocol : Ensure your acyl chloride is of high purity and has been stored under anhydrous conditions to prevent premature hydrolysis.[5] It is often beneficial to use a slight excess (1.05-1.1 equivalents) of the acyl chloride. Ensure your amine or alcohol is also pure and dry.
-
Visualizing the Core Reaction and a Key Side Reaction:
Caption: The desired acylation pathway versus the competing hydrolysis of the acyl chloride.
Question 2: My reaction is biphasic, but the conversion is still low despite using the correct stoichiometry. What can I do?
In a biphasic system, efficient interaction between the reactants across the phase boundary is paramount.
Core Issue: Poor Mass Transfer
If the organic and aqueous phases are not adequately mixed, the reaction rate will be limited by the slow diffusion of reactants to the interface.
Troubleshooting Steps & Scientific Rationale:
-
Increase Stirring Rate : Vigorous stirring is essential to create a fine emulsion, which dramatically increases the interfacial surface area where the reaction occurs.
-
Protocol : Use a mechanical stirrer set to a high speed (e.g., 1000 rpm or higher) to ensure the two phases are well-emulsified.[5]
-
-
Consider a Phase-Transfer Catalyst (PTC) : For particularly challenging reactions, a phase-transfer catalyst can be employed to shuttle the deprotonated nucleophile (from the aqueous phase) into the organic phase to react with the acyl chloride.[9][10][13] This can significantly accelerate the reaction rate.[14]
Visualizing the Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low conversion in Schotten-Baumann reactions.
Question 3: My nucleophile is sterically hindered or electronically poor, and the reaction is very slow. How can I drive it to completion?
Less reactive nucleophiles require more forcing conditions to achieve good conversion.
Core Issue: Low Nucleophilicity
Steric hindrance around the nucleophilic atom or electron-withdrawing groups can significantly reduce the rate of nucleophilic attack on the acyl chloride.
Troubleshooting Steps & Scientific Rationale:
-
Increase Reaction Temperature : While many Schotten-Baumann reactions are run at room temperature, gently heating the reaction can provide the necessary activation energy to overcome the higher energy barrier associated with less reactive nucleophiles.
-
Optimize the Base : As mentioned, for weakly nucleophilic phenols, a strong base like NaOH or KOH is essential to generate the more reactive phenoxide.[5] For weakly nucleophilic amines, pyridine is an excellent choice as it forms a highly reactive N-acylpyridinium intermediate with the acyl chloride, which is then more readily attacked by the amine.[1][3][4]
-
Increase Reactant Concentration : Le Chatelier's principle can be applied by increasing the concentration of one of the reactants, typically the more abundant or less expensive one.
-
Protocol : Increasing the concentration of the reactants can lead to a higher reaction rate.[15]
-
Summary of Key Troubleshooting Parameters:
| Parameter | Standard Condition | Optimized Condition for Low Conversion | Rationale |
| Base Stoichiometry | 1.0 - 1.1 equivalents | 1.1 - 1.5 equivalents | Ensures complete neutralization of HCl byproduct.[2][4] |
| Solvent System | Monophasic (less common) | Biphasic (e.g., DCM/H₂O) | Sequesters acyl chloride from bulk water, minimizing hydrolysis.[5][11] |
| Stirring Speed | Moderate | Vigorous (>1000 rpm) | Increases interfacial area in biphasic systems for faster reaction.[5] |
| Catalyst | None | 1-5 mol% PTC (e.g., TBAB) | Facilitates transfer of nucleophile to the organic phase.[9][10] |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C | Provides activation energy for less reactive substrates.[9][10] |
By systematically addressing these potential issues, you can effectively troubleshoot and optimize your Schotten-Baumann acylation for higher yields and purity.
References
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved February 15, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 15, 2026, from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025, November 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Reaction Mechanism of Schotten Baumann Reaction. (n.d.). Physics Wallah. Retrieved February 15, 2026, from [Link]
-
writes notes on Schottenbaumann reaction. (2019, October 17). Brainly.in. Retrieved February 15, 2026, from [Link]
-
Schotten–Baumann Reaction Guide. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]
-
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (2021, May 24). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Schotten-Baumann Reaction and its Mechanism. (2021, June 22). YouTube. Retrieved February 15, 2026, from [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025, October 17). Nvpubhouse Library for American Journal of Applied Science and Technology. Retrieved February 15, 2026, from [Link]
-
Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved February 15, 2026, from [Link]
-
Use of some metalferrites as catalyst in Schotten-Baumann reaction. (n.d.). Journal of Chemistry Letters. Retrieved February 15, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Cambridge University Press. Retrieved February 15, 2026, from [Link]
-
Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. (2021, January 9). Pure. Retrieved February 15, 2026, from [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. Retrieved February 15, 2026, from [Link]
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- 9. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 10. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum Analysis of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. The molecule 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide represents a class of compounds with potential pharmacological activity, making its precise characterization essential. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum. We will explore the causal factors behind the expected spectral features and objectively compare the utility of ¹H NMR with other key analytical techniques, supported by experimental data and established principles.
¹H NMR Spectrum Analysis: A Predictive Approach
¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1] By analyzing the chemical environment of each proton, we can deduce connectivity and stereochemistry. The predicted ¹H NMR spectrum of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide is based on the additive effects of its constituent functional groups on proton chemical shifts (δ) and spin-spin coupling patterns.
Molecular Structure and Proton Environments
First, let's visualize the distinct proton environments within the molecule.
Caption: Molecular structure of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide with distinct proton groups labeled (a-d).
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton signal.
| Label | Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | N-CH₃ | ~2.9 - 3.1 | Singlet (s) | 3H | The methyl group is adjacent to an amide nitrogen, which is moderately deshielding. Due to rotational isomerization around the C-N amide bond, this signal might appear as two distinct singlets. |
| c | Cl-CH₂ -CO | ~4.1 - 4.3 | Singlet (s) | 2H | The adjacent electronegative chlorine atom and the carbonyl group strongly deshield the methylene protons, shifting the signal significantly downfield. |
| b | Ar-CH₂ -N | ~4.7 - 4.9 | Singlet (s) | 2H | As a benzylic group attached to nitrogen, these protons are deshielded by both the aromatic ring and the amide functionality. |
| d | Aromatic-H | ~7.5 - 8.4 | Multiplet (m) | 4H | The protons on the benzene ring are in the most downfield region. The strongly electron-withdrawing nitro group causes significant deshielding, particularly for the protons ortho and para to it.[2] This will result in a complex splitting pattern for the four aromatic protons.[3][4] |
Causality Behind Predictions:
-
Electronegativity: The chemical shift of a proton is highly dependent on its electronic environment. Electronegative atoms like chlorine, oxygen, and nitrogen withdraw electron density from neighboring protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). This effect is clearly seen in the predicted downfield shift of the Cl-CH₂ protons.
-
Magnetic Anisotropy: The π-electron system of the aromatic ring generates its own magnetic field. Protons located on the periphery of the ring experience an additive effect from this induced field, leading to significant deshielding and characteristic chemical shifts in the 7-9 ppm region.[5]
-
Amide Resonance: The C-N bond in an amide has a partial double bond character due to resonance. This restricted rotation can lead to different chemical environments for groups attached to the nitrogen, potentially resulting in the observation of two separate signals (rotamers) for the N-CH₃ and benzylic CH₂ groups, especially at lower temperatures.
-
Spin-Spin Coupling: The multiplicity (splitting pattern) of a signal is determined by the number of non-equivalent protons on adjacent carbons, following the n+1 rule.[6] In this molecule, the methyl (a ), chloro-methylene (c ), and benzylic-methylene (b ) protons have no adjacent, non-equivalent protons, hence they are predicted to be singlets. The aromatic protons (d ) will couple with each other, leading to a complex multiplet.
Comparison with Alternative Analytical Techniques
While ¹H NMR is indispensable for structural elucidation, a comprehensive characterization often relies on a combination of analytical methods. Each technique provides complementary information.[7][8][9]
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton framework, connectivity, stereochemistry. | Provides a detailed map of the proton skeleton, crucial for confirming the overall structure.[1] | Can have overlapping signals in complex regions (e.g., aromatic). May not directly observe quaternary carbons. |
| ¹³C NMR | Carbon skeleton, number of distinct carbon environments. | Confirms the number of unique carbon atoms and their general electronic environment (e.g., C=O, aromatic C, aliphatic C).[10] | Inherently much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[11] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation can help identify structural motifs like the benzyl or chloroacetyl groups.[12][13][14][15] | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Excellent for determining the purity of the compound and for quantification in complex mixtures.[16][17][18][19] | Provides no structural information beyond a retention time. Co-elution with impurities can occur. |
Synergistic Power: The combination of these techniques provides a self-validating system. For instance, MS can confirm the molecular formula predicted from the ¹H and ¹³C NMR spectra. HPLC can assure that the NMR spectra are of a pure compound, preventing misinterpretation due to impurities.[1]
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation and Acquisition
A well-prepared sample is critical for obtaining a high-quality spectrum.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide.[20]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in which the compound is fully soluble. The solvent should not have signals that overlap with analyte signals.[21]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[21]
-
Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer.
-
Acquisition: Follow the instrument's software prompts to lock onto the solvent's deuterium signal, shim the magnetic field for homogeneity, and acquire the ¹H NMR spectrum.[22]
Caption: A streamlined workflow for ¹H NMR analysis, from sample preparation to data interpretation.
Conclusion
The ¹H NMR spectrum of 2-Chloro-N-methyl-N-(3-nitro-benzyl)-acetamide provides a wealth of structural information that is fundamental to its characterization. Through a predictive analysis of chemical shifts and coupling patterns, a detailed picture of the molecule's proton framework emerges. While powerful, ¹H NMR is most effective when used in concert with complementary techniques like ¹³C NMR, Mass Spectrometry, and HPLC. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment, a critical requirement in the rigorous field of drug development.
References
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U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from [Link]
-
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
- Wawrzyniak, J., & Wasiak, W. (2004). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]
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SMT. (n.d.). HPLC Separation Guide for Explosives. Retrieved from [Link]
- Falcinelli, S., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(1), 58-67.
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
- Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1284.
-
Fiveable. (2025). Meta-Disubstituted Benzenes Definition. Retrieved from [Link]
- Gowda, B. T., et al. (2007). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
-
Columbia University. (2023). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]
-
The Hong Kong University of Science and Technology. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
- DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3180.
-
University of Puget Sound. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
- Beistel, D. W., & Smith, G. A. (1974). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- Lucas, L. H., et al. (2009). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Magnetic Resonance, 201(1), 1-13.
- da Silva, A. C., et al. (2010). Synthesis and complete assignment of the 1H and 13C NMR signals of new acetamido and aminoflavonoid derivatives. Magnetic Resonance in Chemistry, 48(9), 738-744.
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PatSnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
- Emwas, A. H., et al. (2013). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1055, 161-193.
- Mykhailiuk, P. K., et al. (2008). Synthesis of Trifluoromethyl-Substituted Proline Analogues as 19F-NMR Labels for Peptides in Polyproline II conformation.
-
MicroCombiChem. (2021). Structure Elucidation, NMR & Analytical HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
- van der Westhuizen, J. H., et al. (2023). Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. Journal of Molecular Structure, 1282, 135165.
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SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
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Navigating the Carbonyl Stretch: A Comparative Guide to the Infrared Spectroscopy of Chloroacetamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and among the most scrutinized vibrational modes is the carbonyl (C=O) stretch. Its frequency provides a sensitive probe into the electronic environment of this ubiquitous functional group. This guide offers an in-depth comparison of the carbonyl stretching frequencies in a series of α-chloroacetamides, providing experimental data and a mechanistic framework to understand the observed spectral shifts. By examining acetamide and its chlorinated derivatives—2-chloroacetamide, 2,2-dichloroacetamide, and 2,2,2-trichloroacetamide—we will dissect the interplay of resonance and inductive effects that govern the C=O bond strength and its corresponding IR absorption.
The Foundational Carbonyl Stretch in Amides: A Tale of Two Effects
The carbonyl group in amides typically exhibits a stretching vibration at a lower frequency (around 1640-1680 cm⁻¹) compared to ketones (approx. 1715 cm⁻¹) and esters (approx. 1735 cm⁻¹)[1]. This phenomenon is primarily attributed to the resonance effect, where the lone pair of electrons on the nitrogen atom delocalizes onto the carbonyl carbon, imparting a partial single-bond character to the C=O bond. This resonance stabilization weakens the carbonyl bond, thus lowering the energy required for the stretching vibration.
However, the electronic landscape of the amide functional group is a delicate balance of competing effects. The electronegativity of the nitrogen atom also exerts an inductive effect, withdrawing electron density from the carbonyl carbon and strengthening the C=O bond. In a simple amide like acetamide, the resonance effect is dominant, leading to the characteristic lower-frequency carbonyl absorption[2].
The Impact of α-Chlorination: Shifting the Balance
The introduction of chlorine atoms on the α-carbon (the carbon adjacent to the carbonyl group) dramatically alters the electronic environment of the amide. Chlorine is a highly electronegative atom, and its primary influence on the carbonyl group in this context is a strong electron-withdrawing inductive effect (-I effect). This inductive withdrawal of electron density from the carbonyl carbon counteracts the resonance donation from the nitrogen atom. As a result, the C=O bond gains more double-bond character, becomes stronger, and consequently, its stretching vibration shifts to a higher frequency (a "blue shift").
This guide will now present a comparative analysis of the experimentally observed carbonyl stretching frequencies for acetamide and its chlorinated analogs.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for solid-phase samples of acetamide, 2-chloroacetamide, 2,2-dichloroacetamide, and 2,2,2-trichloroacetamide, as sourced from the NIST Chemistry WebBook and AIST Spectral Database for Organic Compounds.
| Compound | Chemical Formula | Number of α-Chlorines | Carbonyl (C=O) Stretch (cm⁻¹) |
| Acetamide | C₂H₅NO | 0 | ~1670 |
| 2-Chloroacetamide | C₂H₄ClNO | 1 | ~1685 |
| 2,2-Dichloroacetamide | C₂H₃Cl₂NO | 2 | ~1710 |
| 2,2,2-Trichloroacetamide | C₂H₂Cl₃NO | 3 | ~1730 |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
As the data clearly indicates, there is a progressive increase in the carbonyl stretching frequency with each additional chlorine atom on the α-carbon. This trend provides compelling evidence for the dominance of the inductive effect of the chlorine substituents.
Mechanistic Interpretation and Visualization
The observed trend can be rationalized by considering the cumulative inductive effect of the chlorine atoms. Each chlorine atom pulls electron density away from the α-carbon, which in turn withdraws electron density from the carbonyl carbon. This increased positive character on the carbonyl carbon strengthens the C=O bond, requiring more energy to excite its stretching vibration.
The following diagram illustrates the interplay of resonance and inductive effects in chloroacetamides.
Figure 1. A diagram illustrating the balance of electronic effects on the carbonyl stretching frequency in acetamide and its chlorinated derivatives.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, standardized experimental protocols for obtaining high-quality IR spectra of solid amide samples are crucial. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator.
-
Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the solid amide sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample. The goal is to achieve a homogenous mixture with a sample concentration of about 0.5-1%.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for several minutes to form a thin, transparent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Figure 2. Workflow for the KBr pellet method for solid sample FTIR analysis.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the powdered amide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectral Acquisition: Acquire the FTIR spectrum of the sample.
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Figure 3. Workflow for ATR-FTIR spectroscopy of a powdered solid sample.
Comparison with Other Carbonyl-Containing Compounds
To provide a broader context, it is instructive to compare the carbonyl stretching frequencies of chloroacetamides with those of other common carbonyl-containing functional groups.
| Functional Group | Typical C=O Stretch Range (cm⁻¹) | Primary Electronic Effect |
| Acid Chloride | 1815 - 1770 | Strong Inductive |
| Anhydride | 1850-1800 & 1790-1740 | Inductive & Resonance |
| Ester | 1750 - 1735 | Inductive |
| Aldehyde | 1740 - 1720 | Inductive |
| Ketone | 1725 - 1705 | Inductive |
| Carboxylic Acid | 1725 - 1700 | H-bonding & Resonance |
| Chloroacetamides | ~1685 - ~1730 | Inductive & Resonance |
| Amide | 1700 - 1630 | Resonance |
This comparison highlights the unique position of chloroacetamides. The progressive chlorination effectively "tunes" the carbonyl frequency from a region characteristic of amides towards that of esters and even ketones, demonstrating the powerful influence of α-substituents on molecular vibrations.
Conclusion
The infrared carbonyl stretching frequency of chloroacetamides serves as an excellent case study for understanding the delicate balance of electronic effects in organic molecules. The systematic increase in the C=O stretching frequency from acetamide to 2,2,2-trichloroacetamide provides a clear and quantifiable demonstration of the inductive effect of α-halogen substitution. For researchers and professionals in drug development and materials science, a thorough understanding of these structure-spectra correlations is indispensable for the rapid and accurate identification and characterization of novel compounds. By employing robust experimental techniques such as KBr pellet or ATR-FTIR spectroscopy, reliable and reproducible data can be obtained to support structural elucidation and guide further research and development efforts.
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-
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A Head-to-Head Comparison: Unpacking the Reactivity of Chloroacetamides vs. Bromoacetamides in Covalent Drug Discovery
For researchers, scientists, and drug development professionals engaged in the design of targeted covalent inhibitors, the choice of the electrophilic "warhead" is a critical decision that profoundly influences a molecule's potency, selectivity, and overall suitability as a therapeutic agent. Among the arsenal of cysteine-reactive electrophiles, haloacetamides, particularly chloroacetamides and bromoacetamides, are frequently employed. This guide provides an in-depth, objective comparison of their reactivity, grounded in chemical principles and supported by experimental data, to empower you in making informed decisions for your research.
The Fundamental Chemistry: Why Halogen Identity Dictates Reactivity
The primary mechanism by which both chloroacetamides and bromoacetamides modify cysteine residues is through a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this reaction, the nucleophilic thiolate anion of a deprotonated cysteine residue attacks the electrophilic carbon atom bearing the halogen. This concerted step results in the formation of a stable thioether bond and the displacement of the halide ion (Cl⁻ or Br⁻) as a leaving group.
The rate of this SN2 reaction is critically dependent on the leaving group ability of the halide. A good leaving group is a species that can stabilize the negative charge it acquires after departing. The stability of halide anions is inversely related to their basicity.[3] Weaker bases are better leaving groups. The acidity of the corresponding hydrohalic acids increases down the periodic table (HI > HBr > HCl), meaning that iodide (I⁻) is the weakest base, followed by bromide (Br⁻), and then chloride (Cl⁻).[3][4]
Therefore, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ . This directly translates to the reactivity of the corresponding haloacetamides: iodoacetamides are the most reactive, followed by bromoacetamides, with chloroacetamides being the least reactive of the three.[3][5]
Figure 1. SN2 mechanism for cysteine alkylation by haloacetamides.
A Quantitative Look at Reactivity: Experimental Evidence
The theoretical difference in reactivity based on leaving group ability is starkly demonstrated by experimental data. A common method to quantify the intrinsic reactivity of such electrophiles is to measure their rate of reaction with the biological thiol, glutathione (GSH).[6][7] The half-life (t1/2) of the electrophile in the presence of GSH provides a standardized measure of its reactivity.
A study by Gehringer et al. provides a direct comparison between the reactivities of α-bromoacetamide and α-chloroacetamide using a GSH assay.[5] The results are summarized below.
| Electrophilic Warhead | Half-life (t1/2) with GSH (pH 7.4, 37 °C) | Relative Reactivity |
| α-Bromoacetamide | 0.08 hours (4.8 minutes) | 40x faster |
| α-Chloroacetamide | 3.2 hours | 1x |
Table 1. Comparative reactivity of α-bromoacetamide and α-chloroacetamide with glutathione (GSH). Data sourced from Gehringer et al.[5]
This forty-fold difference in reactivity is a critical consideration in covalent inhibitor design. A bromoacetamide warhead will react much more rapidly with its target cysteine, potentially leading to faster and more complete target engagement. However, this heightened reactivity also increases the risk of off-target modifications and potential toxicity.[8][9]
Experimental Protocols for Assessing Reactivity and Selectivity
To empirically determine the reactivity and selectivity of your own chloroacetamide- or bromoacetamide-containing compounds, the following protocols provide robust frameworks.
Protocol 1: Glutathione (GSH) Reactivity Assay
This assay measures the intrinsic electrophilicity of a compound by monitoring its consumption over time in the presence of GSH.
Figure 2. Experimental workflow for the GSH reactivity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your test compound (chloro- or bromoacetamide derivative) in DMSO.
-
Prepare a fresh 1 M stock solution of glutathione (GSH) in water.
-
Prepare the reaction buffer: 100 mM sodium phosphate, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer and GSH stock solution to achieve a final GSH concentration of 500 µM. Pre-warm the solution to 37°C.
-
To initiate the reaction, add the test compound stock solution to a final concentration of 100 µM. Mix thoroughly.
-
-
Time-Course Sampling:
-
Immediately take a "time zero" aliquot (e.g., 20 µL) and quench it by adding it to a tube containing an equal volume of 1% formic acid in acetonitrile.
-
Incubate the reaction mixture at 37°C.
-
Collect and quench additional aliquots at predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
-
LC-MS Analysis:
-
Analyze all quenched samples by liquid chromatography-mass spectrometry (LC-MS) to measure the peak area of the remaining unreacted test compound.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time zero.
-
Plot the natural logarithm (ln) of the remaining compound fraction against time.
-
The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life as t1/2 = 0.693 / k.
-
Protocol 2: Competitive Proteomics for Target Selectivity Profiling
This powerful technique, often a variant of Activity-Based Protein Profiling (ABPP), assesses the selectivity of a covalent inhibitor across the entire proteome within a native biological system.[10][11]
Figure 3. Workflow for competitive proteomic profiling.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture two populations of your target cells.
-
Treat one population with your test inhibitor (e.g., 10 µM for 2 hours).
-
Treat the second population with an equivalent volume of vehicle (e.g., DMSO) as a control.
-
-
Proteome Preparation:
-
Harvest the cells, wash with PBS, and lyse them in a suitable buffer to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Probe Labeling:
-
Incubate the proteomes from both the treated and control groups with a broad-spectrum, alkyne-tagged haloacetamide probe (e.g., iodoacetamide-alkyne). This probe will label cysteine residues that were not blocked by your test inhibitor.
-
-
Reporter Tag Conjugation:
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to conjugate an azide-containing reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment) to the alkyne-tagged proteins.
-
-
Analysis:
-
For fluorescent analysis: Separate the labeled proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lane compared to the control lane indicates that your inhibitor has engaged that target protein.
-
For MS-based analysis: If using a biotin tag, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins engaged by your inhibitor.[11]
-
Implications for Drug Discovery: Balancing Reactivity and Selectivity
The choice between a chloroacetamide and a bromoacetamide warhead is a classic medicinal chemistry conundrum of balancing potency and selectivity.
-
Bromoacetamides: Their high reactivity can be advantageous for achieving rapid and complete target inactivation, which may be desirable for targets with high turnover rates or when a profound and immediate pharmacological effect is needed. However, this reactivity comes with a significant risk of modifying off-target proteins, potentially leading to toxicity.[9] A bromoacetamide might be suitable for in vitro tool compounds or applications where high reactivity is the primary goal.
-
Chloroacetamides: While less reactive, chloroacetamides often provide a better balance for therapeutic development.[9][12] Their more moderate reactivity can translate to improved selectivity, as the initial non-covalent binding affinity of the inhibitor plays a more dominant role in directing the covalent modification to the intended target.[7] This "tuning down" of intrinsic reactivity can mitigate off-target effects and is often a prerequisite for advancing a covalent inhibitor into in vivo studies and clinical development.[9]
Conclusion
The fundamental principles of chemical reactivity clearly establish bromoacetamides as significantly more reactive electrophiles than chloroacetamides, a fact substantiated by quantitative experimental data. This difference is not merely academic; it has profound implications for the design of targeted covalent inhibitors. While the allure of high reactivity for potent target inactivation is strong, the concurrent risk of poor selectivity and off-target toxicity often favors the more measured approach offered by chloroacetamides in the pursuit of safe and effective medicines. By employing the robust experimental protocols outlined here, researchers can empirically evaluate this trade-off, enabling the rational design of covalent therapeutics with optimized potency and selectivity profiles.
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Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride?. Student Doctor Network. Available at: [Link].
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St. Amant, A. H., et al. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4946. Available at: [Link].
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Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(9), 1035-1051. Available at: [Link].
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Punzalan, C., et al. (2023). Measurement and utilization of the proteomic reactivity by mass spectrometry. Mass Spectrometry Reviews, e21837. Available at: [Link].
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Lanning, B. R., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. Available at: [Link].
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Warne, T., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3369–3382. Available at: [Link].
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Zidar, N., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Bioorganic & Medicinal Chemistry, 76, 117094. Available at: [Link].
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Fansa, E. K., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 12(10), 1736-1746. Available at: [Link].
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Lonsdale, R., & Mulholland, A. J. (2014). Protocol for rational design of covalently interacting inhibitors. ChemMedChem, 9(12), 2686–2694. Available at: [Link].
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Gehringer, M., & Laufer, S. A. (2019). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 12(1), 22. Available at: [Link].
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Chen, Y., et al. (2024). Computational Methods for Predicting Chemical Reactivity of Covalent Compounds. Journal of Chemical Information and Modeling. Available at: [Link].
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Loudon, G. M. Alkyl Halides and Nucleophilic Substitution. Pearson. Available at: [Link].
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Hentzen, N. B., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 16(43), 8233-8240. Available at: [Link].
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International Journal of Research in Engineering and Applied Sciences. (2017). Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques. IJREAM. Available at: [Link].
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Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 742-746. Available at: [Link].
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Park, S. U., & Breslow, R. (1960). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 82(24), 6404–6405. Available at: [Link].
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Drug Hunter. (2023). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link].
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Warne, T., et al. (2023). Sulfamate acetamides as electrophiles for targeted covalent inhibitors and CoLDR chemistry. ResearchGate. Available at: [Link].
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Punzalan, C., et al. (2023). The selectivity spectrum of reactive molecules and covalent probes. ResearchGate. Available at: [Link].
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Focke, M., & Schröder, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 553(1-2), 11-15. Available at: [Link].
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Raindlová, V., et al. (2018). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal, 24(56), 15066–15076. Available at: [Link].
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Lindley, H. (1962). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 82(3), 577–584. Available at: [Link].
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Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 742-6. Available at: [Link].
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Lindley, H. (1962). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. Available at: [Link].
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. Available at: [Link].
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3469-3502. Available at: [Link].
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Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. Semantic Scholar. Available at: [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
